2,6,6-Trimethylcyclohexene-1-methanol
Description
2,6,6-Trimethylcyclohexene-1-methanol is a natural product found in Plectonema with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGCDQJLXENDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197061 | |
| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-20-8 | |
| Record name | 2,6,6-Trimethyl-1-cyclohexene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethylcyclohexene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.774 | |
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| Record name | 2,6,6-Trimethylcyclohexene-1-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD3YT58R9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6,6-trimethylcyclohexene-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexene-1-methanol, also widely known by its trivial name β-cyclogeraniol, is a monoterpenoid alcohol. This organic compound is a significant component in the fragrance industry, valued for its pleasant, floral aroma.[1] Beyond its olfactory properties, its chemical structure, featuring a reactive hydroxyl group and a trisubstituted cyclohexene ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic profile, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a compound whose physical state at room temperature has been reported with some variability, described as a colorless to pale yellow liquid or a white to off-white solid.[2][3] This discrepancy may be attributed to the presence of isomers or impurities. It is generally characterized by a pleasant floral scent. As a hydrophobic molecule, it exhibits low solubility in water but is soluble in organic solvents like ethanol and ether.[4]
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2,6,6-trimethylcyclohex-1-en-1-yl)methanol | [5] |
| Synonyms | β-Cyclogeraniol, Cyclogeranyl alcohol | [1] |
| CAS Number | 472-20-8 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [2][3] |
| Odor | Pleasant, floral | [3] |
| Melting Point | 43.5 °C (Note: other sources report -15 °C or 35-40 °C) | [2][4] |
| Boiling Point | 237.64 °C (estimate) | [2] |
| Density | 0.945 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [4] |
Synthesis
A common laboratory synthesis of this compound involves a two-step process starting from the readily available β-ionone. The first step is the synthesis of the intermediate aldehyde, 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, followed by its reduction to the target alcohol.
Experimental Protocol:
Step 1: Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde from β-Ionone
This procedure is adapted from a known method for producing the aldehyde.
-
Materials: β-ionone, sodium hypobromite solution, diphenyl phosphoryl azide (DPPA), dioxane, hydrochloric acid.
-
Procedure:
-
β-ionone is oxidized using a sodium hypobromite solution to yield 2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid.
-
The resulting carboxylic acid is treated with one equivalent of diphenyl phosphoryl azide (DPPA) in dioxane to form the corresponding acyl azide.
-
The acyl azide undergoes a Curtius rearrangement in a refluxing solution of 0.5 N hydrochloric acid in dioxane to produce 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.
-
The product is purified by distillation.
-
Step 2: Reduction of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde to this compound
A standard reduction protocol for α,β-unsaturated aldehydes is employed.
-
Materials: 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, sodium borohydride (NaBH₄), ethanol, diethyl ether, saturated ammonium chloride solution.
-
Procedure:
-
Dissolve 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.
-
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the carbon-carbon double bond within the cyclohexene ring. It undergoes typical reactions of primary allylic alcohols.
Oxidation of the Hydroxyl Group
The primary alcohol functionality can be oxidized to the corresponding aldehyde, 2,6,6-trimethylcyclohexene-1-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Stronger oxidizing agents can lead to the formation of the carboxylic acid.
Reactions of the Double Bond
The double bond in the cyclohexene ring can undergo various addition reactions. For instance, epoxidation can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. This epoxide is a key intermediate for the synthesis of abscisic acid analogs.[1]
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the different types of protons in the molecule.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| -CH₂OH | ~3.5-4.0 | Singlet or Doublet |
| -OH | Variable | Singlet (broad) |
| Cyclohexene ring protons | ~1.2-2.1 | Multiplets |
| Vinylic methyl protons | ~1.6 | Singlet |
| Gem-dimethyl protons | ~1.0 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -CH₂OH | ~60-65 |
| Quaternary vinylic carbon | ~135-140 |
| Tertiary vinylic carbon | ~120-125 |
| Quaternary carbon (gem-dimethyl) | ~35-40 |
| Cyclohexene ring carbons | ~20-40 |
| Vinylic methyl carbon | ~20-25 |
| Gem-dimethyl carbons | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| C-H stretch (sp³) | 2850-3000 | Strong |
| C=C stretch (alkene) | 1640-1680 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Applications
Fragrance Industry
The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and personal care items. Its floral, rosy scent makes it a valuable component in creating authentic and lasting floral accords.
Organic Synthesis
As demonstrated, this compound is a useful intermediate in organic synthesis. Its derivatives are of interest in the synthesis of bioactive molecules. For example, its epoxide is a precursor to abscisic acid analogs, which are plant hormones.[1] While direct applications in drug development are not widely documented, the structural motif of this molecule is found in various natural products, some of which have been investigated for their medicinal properties.
Safety and Handling
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be used in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.
References
An In-Depth Technical Guide to 2,6,6-trimethylcyclohexene-1-methanol (β-Cyclogeraniol)
CAS Number: 472-20-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohexene-1-methanol, also known as β-Cyclogeraniol. The document consolidates available physicochemical data, outlines a potential synthetic route, and summarizes spectroscopic information. A significant focus is placed on the predicted biological activity of this compound, particularly its potential as an inhibitor of the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Due to a lack of specific experimental data for β-Cyclogeraniol in the current scientific literature, this guide also references the well-documented anti-inflammatory properties of the structurally related monoterpenoid, geraniol, to provide context and a framework for future research. This guide aims to be a foundational resource for researchers investigating the therapeutic potential of β-Cyclogeraniol.
Chemical Identity and Physicochemical Properties
This compound is a monoterpenoid alcohol with a cyclic structure. It is a known fragrance compound and is also found in some natural sources.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 472-20-8 | [3] |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| IUPAC Name | (2,6,6-trimethylcyclohex-1-en-1-yl)methanol | [4] |
| Synonyms | β-Cyclogeraniol, (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol | [2][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Melting Point | 43.5 °C | [3] |
| Boiling Point | 237.64 °C (estimated) | [3] |
| Density | 0.9450 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like chloroform and methanol.[3] Relatively hydrophobic.[2] | |
| Odor | Pleasant, floral | [2] |
Synthesis and Spectroscopic Characterization
Potential Synthetic Pathway
Caption: Potential synthetic route to β-Cyclogeraniol from β-ionone.
Spectroscopic Data
The following tables summarize available spectroscopic data for this compound.
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.9 - 1.1 | s | C(CH₃)₂ |
| ~1.4 - 1.7 | m | -CH₂-CH₂- |
| ~1.9 - 2.1 | m | =C-CH₂- |
| ~1.6 - 1.8 | s | =C-CH₃ |
| ~4.0 - 4.2 | s | -CH₂OH |
| ~3.5 - 4.5 | br s | -OH |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~20 - 30 | C(CH₃)₂ and =C-CH₃ |
| ~20 - 40 | -CH₂-CH₂- and =C-CH₂- |
| ~35 | C(CH₃)₂ |
| ~60 - 70 | -CH₂OH |
| ~120 - 140 | C=C |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| ~3030 | Medium | C-H stretch (alkene) |
| 1680 - 1620 | Variable | C=C stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 139 | [M - CH₃]⁺ |
| 121 | [M - CH₃ - H₂O]⁺ |
| 93 | Further fragmentation |
Predicted Biological Activity and Therapeutic Potential
While direct experimental evidence for the biological activity of this compound is limited, computational predictions suggest potential interactions with key inflammatory pathways.
Predicted Targets
Bioinformatics tools predict that this compound may act as an inhibitor of Cyclooxygenase-2 (COX-2) and the p105 subunit of Nuclear Factor-kappa B (NF-κB).[6] These proteins are critical mediators of the inflammatory response.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation and pain.
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is implicated in many inflammatory diseases.
Context from a Structurally Related Compound: Geraniol
It is crucial to distinguish this compound (β-cyclogeraniol) from its acyclic isomer, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol).[7][8] While both are C₁₀H₁₈O monoterpenoid alcohols, their structural differences likely lead to distinct biological activities.
Extensive research has demonstrated the anti-inflammatory properties of geraniol. Studies have shown that geraniol can:
-
Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]
-
Modulate the expression of COX-2.[15]
These findings for geraniol provide a strong rationale for investigating whether β-cyclogeraniol possesses similar anti-inflammatory activities.
Proposed Experimental Workflow for Biological Evaluation
The following workflow is a standard approach to validate the predicted anti-inflammatory effects of this compound.
Caption: A proposed workflow for evaluating the anti-inflammatory activity of β-Cyclogeraniol.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet standard, protocols for key experiments in the proposed workflow.
COX-2 Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a commercial COX inhibitor screening assay kit, this compound, and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the recombinant COX-2 enzyme to each well.
-
Add the test compound dilutions and the positive control to their respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the product (e.g., Prostaglandin E₂) using the method provided in the kit (e.g., colorimetric or fluorescent detection).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
NF-κB Activation Assay in Macrophages (Cell-Based)
-
Objective: To assess the effect of this compound on NF-κB activation in an inflammatory cell model.
-
Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control, cell lysis buffer, and a commercial NF-κB p65 transcription factor assay kit.
-
Procedure:
-
Culture RAW 264.7 cells to confluency in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour to induce NF-κB activation.
-
Lyse the cells and prepare nuclear extracts.
-
Quantify the amount of activated NF-κB p65 in the nuclear extracts using the assay kit, which typically involves an ELISA-based method.
-
Normalize the results to the total protein concentration and determine the dose-dependent effect of the test compound.
-
Conclusion and Future Directions
This compound (β-Cyclogeraniol) is a readily characterizable monoterpenoid with predicted activity against key inflammatory targets. While its structural relative, geraniol, has well-documented anti-inflammatory effects, there is a clear need for dedicated research to elucidate the specific biological activities of β-cyclogeraniol. The experimental workflows and protocols outlined in this guide provide a roadmap for future investigations. Such studies are warranted to determine if β-cyclogeraniol could be a viable candidate for the development of novel anti-inflammatory therapeutics.
Mandatory Visualizations
Signaling Pathway Diagram (Hypothesized)
Caption: Hypothesized mechanism of β-Cyclogeraniol's anti-inflammatory action.
References
- 1. 2,6,6-Trimethylcyclohex-2-ene-1-methanol | C10H18O | CID 97932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 472-20-8: 2,6,6-Trimethyl-1-cyclohexene-1-methanol [cymitquimica.com]
- 3. This compound CAS#: 472-20-8 [m.chemicalbook.com]
- 4. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. plantaedb.com [plantaedb.com]
- 7. Geraniol (Ref: Mevalone 3AEY) [sitem.herts.ac.uk]
- 8. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Geraniol attenuates fibrosis and exerts anti-inflammatory effects on diet induced atherogenesis by NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geraniol modulates inflammatory and antioxidant pathways to mitigate intestinal ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Geraniol modulates cell proliferation, apoptosis, inflammation, and angiogenesis during 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,6,6-Trimethylcyclohexene-1-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6,6-trimethylcyclohexene-1-methanol, a valuable intermediate in the fragrance industry and a key building block in the synthesis of various bioactive molecules. This document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound, also known as β-cyclogeraniol, is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. Its structure, characterized by a substituted cyclohexene ring, makes it a precursor for the synthesis of ionones, damascones, and other important fragrance compounds. Furthermore, its derivatives are explored in medicinal chemistry for their potential therapeutic properties. This guide focuses on the most common and efficient synthetic pathways to obtain this versatile molecule.
Core Synthetic Pathways
The primary and most established route for the synthesis of this compound involves a two-step process:
-
Synthesis of the Aldehyde Precursor: Preparation of 2,6,6-trimethylcyclohexene-1-carboxaldehyde (β-cyclocitral).
-
Reduction to the Alcohol: Conversion of β-cyclocitral to this compound.
Two main strategies for the synthesis of the β-cyclocitral intermediate are presented: the cyclization of citral derivatives and the ozonolysis of β-ionone.
Synthesis of 2,6,6-trimethylcyclohexene-1-carboxaldehyde (β-Cyclocitral)
This method involves the formation of an N-methylaldimine from citral, followed by an acid-catalyzed cyclization.
Caption: Synthesis of β-Cyclocitral via Citral N-methylaldimine.
An alternative route involves the oxidative cleavage of the double bond in the side chain of β-ionone.
Caption: Synthesis of β-Cyclocitral from β-Ionone.
Reduction of β-Cyclocitral to this compound
The final step is the reduction of the aldehyde group of β-cyclocitral to a primary alcohol. Common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Caption: Reduction of β-Cyclocitral to β-Cyclogeraniol.
Experimental Protocols
The following sections provide detailed experimental procedures for the key reactions described above.
Synthesis of β-Cyclocitral from Citral[1]
Step 1: Formation of Citral N-methylaldimine
-
In a reaction vessel, charge 310 g (approximately 2 moles) of citral (commercial cis-trans isomer mixture).
-
Over a period of 45 minutes at 20-25 °C, pass 94 g (3 moles) of methylamine into the citral. An aqueous phase will separate out.
-
After an additional 10 minutes of stirring, separate the aqueous phase (approximately 37 g).
-
Partially remove excess methylamine from the organic residue at 20 °C and 20 mbar. The yield of citral N-methylaldimine is nearly quantitative.
Step 2: Cyclization and Hydrolysis
-
Drip the crude citral N-methylaldimine into 1,000 g of concentrated sulfuric acid over one hour under a nitrogen atmosphere, maintaining the temperature between -10 °C and -15 °C with vigorous stirring.
-
After the addition is complete, continue stirring for 20 minutes at -15 °C.
-
To the reaction mixture, first add 1.2 kg of ice. Then, add 50% (w/w) sodium hydroxide solution at 40 °C until the pH is approximately 3.5. The pH will rise to about 6.8 over one hour without further addition of base.
-
Adjust the pH to 7, then separate the aqueous phase and any crystallized sodium sulfate.
-
Steam-distill the organic phase. Extract the cyclocitral from the condensate (approximately 5 liters) with three 250 ml portions of diethyl ether.
-
Dry the combined ether extracts and remove the solvent to yield the cyclocitral mixture.
Reduction of β-Cyclocitral to this compound using Sodium Borohydride
A representative procedure for the reduction of a cyclic aldehyde is as follows:
-
Dissolve β-cyclocitral in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of the reducing agent is typically used.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of β-Cyclocitral from Citral
| Parameter | Value | Reference |
| Starting Material | Citral | [1] |
| Overall Yield | 86% | [1] |
| Product Composition | 62% α-cyclocitral, 36% β-cyclocitral | [1] |
| Boiling Point (α-cyclocitral) | 39 °C / 0.4 mbar | [1] |
| Boiling Point (β-cyclocitral) | 51-52 °C / 0.2 mbar | [1] |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molar Mass | 154.25 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 124-126 °C |
| Melting Point | -15 °C |
Characterization Data
The structure of the final product, this compound, can be confirmed by various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals include:
-
Singlets for the two gem-dimethyl groups on the cyclohexene ring.
-
A singlet for the methyl group attached to the double bond.
-
A signal for the methylene protons of the hydroxymethyl group.
-
Signals for the methylene protons within the cyclohexene ring.
-
A broad singlet for the hydroxyl proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals include:
-
Signals for the quaternary carbons of the gem-dimethyl group and the double bond.
-
Signals for the methyl carbons.
-
A signal for the carbon of the hydroxymethyl group.
-
Signals for the methylene carbons in the ring.
-
Signals for the sp² hybridized carbons of the double bond.
IR (Infrared) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group.
-
C-H stretching absorptions in the region of 2850-3000 cm⁻¹.
-
A C=C stretching absorption around 1650 cm⁻¹.
-
A C-O stretching absorption in the region of 1000-1260 cm⁻¹.
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow for the synthesis and characterization.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.
References
A Technical Guide to the IUPAC Nomenclature of (2,6,6-trimethylcyclohex-1-en-1-yl)methanol
This guide provides a detailed analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound commonly referred to as 2,6,6-trimethylcyclohexene-1-methanol. The content is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of chemical naming conventions.
Analysis of the Semi-Systematic Name
The provided name, "this compound," is a semi-systematic name that allows for the deduction of a specific chemical structure. A breakdown of its components suggests:
-
Cyclohexene: A six-membered carbon ring containing one double bond.
-
-1-methanol: A hydroxymethyl group (-CH₂OH) is attached to position 1 of the ring.
-
2,6,6-trimethyl: Three methyl groups (-CH₃) are located at positions 2, 6, and 6 of the ring.
From this, the structure is inferred to have the hydroxymethyl group and a methyl group on adjacent carbons of the double bond, with two additional methyl groups on the carbon alpha to the other side of the double bond. The systematic application of IUPAC rules is necessary to derive the single, unambiguous Preferred IUPAC Name (PIN).
Derivation of the Preferred IUPAC Name (PIN)
The systematic naming of this molecule follows a hierarchical set of IUPAC rules to ensure clarity and uniqueness. The process involves identifying the principal functional group, selecting the parent structure, and correctly numbering the atoms.
Step 1: Identification of the Principal Functional Group The alcohol (-OH) within the hydroxymethyl substituent is the principal functional group, which dictates the suffix or class name of the compound.[1][2]
Step 2: Selection of the Parent Hydride According to IUPAC recommendations, when a -CH₂OH group is attached to a cyclic system, the compound is preferably named as a substituted methanol.[3] In this case, "methanol" becomes the parent hydride. The entire cyclic group is treated as a single substituent.
Step 3: Numbering and Naming of the Substituent The complex substituent attached to the methanol parent is named as follows:
-
Ring Numbering: The carbon atom of the cyclohexene ring attached to the methanol group is assigned locant 1. The ring is then numbered to give the double bond the lowest possible locant, which is position 1 (between C1 and C2).
-
Substituent Locants: Following this numbering, the methyl groups are located at positions 2, 6, and 6.
-
Assembling the Name: The components are assembled to form the full substituent name: (2,6,6-trimethylcyclohex-1-en-1-yl) .
Step 4: Final IUPAC Name Assembly By combining the name of the substituent with the parent hydride, the Preferred IUPAC Name (PIN) is generated. The final name is (2,6,6-trimethylcyclohex-1-en-1-yl)methanol .[4][5] This name is also associated with the common name β-Cyclogeraniol.[4][6]
Nomenclature Analysis Summary
The following table summarizes the components identified during the IUPAC naming process.
| Component | Identification | IUPAC Rule/Principle |
| Principal Functional Group | Alcohol (-OH) | The highest priority functional group determines the naming basis.[1][2] |
| Parent Hydride | Methanol | For a -CH₂OH group on a ring, the compound is named as a substituted methanol. |
| Primary Substituent | (2,6,6-trimethylcyclohex-1-en-1-yl) | The entire cyclic structure attached to the parent methanol. |
| Parent Ring (of substituent) | Cyclohexane | The core is a six-membered carbon ring. |
| Unsaturation | -1-en- | A double bond is present, starting at position 1 of the ring. |
| Point of Attachment | -1-yl | The ring attaches to the parent methanol at its C1 position. |
| Secondary Substituents | 2,6,6-trimethyl | Three methyl groups are located at positions 2, 6, and 6. |
Logical and Structural Diagrams
The following diagrams illustrate the logical breakdown of the IUPAC name and the decision-making workflow for its derivation.
Caption: Logical breakdown of the IUPAC name components.
Caption: Workflow for deriving the Preferred IUPAC Name.
Experimental Protocols
The determination of a chemical's IUPAC name is a theoretical process based on established nomenclature rules. As such, experimental protocols are not applicable to this analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. 2,6,6-Trimethylcyclohex-2-ene-1-methanol | C10H18O | CID 97932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | 472-20-8 [chemicalbook.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Beta-Cyclogeraniol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-cyclogeraniol, a monoterpenoid alcohol, is a cyclic isomer of the more commonly known geraniol. As a volatile organic compound found in various essential oils, it contributes to the aromatic profile of many plants. This technical guide provides a comprehensive overview of the known physical and chemical properties of beta-cyclogeraniol. It includes a summary of its key physicochemical data, detailed experimental protocols for the characterization of related terpenoids, and an exploration of the biological signaling pathways associated with its acyclic precursor, geraniol, which are likely to be relevant for beta-cyclogeraniol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Physical Properties
Beta-cyclogeraniol is a colorless liquid with a characteristic floral, woody, and slightly herbaceous odor. A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 98-100 °C at 12 mmHg | [3] |
| Density | 0.925 g/cm³ at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.481 | [3] |
| Solubility | Soluble in ethanol and most organic solvents. Insoluble in water. | [5] |
| CAS Number | 472-20-8 | [1] |
Chemical Properties and Reactivity
Beta-cyclogeraniol possesses a chemical structure characterized by a cyclohexene ring substituted with three methyl groups and a hydroxymethyl group. Its chemical reactivity is primarily dictated by the presence of the hydroxyl group and the double bond within the ring. It is known to be stable under normal conditions.
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum of beta-cyclogeraniol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and peaks in the region of 2850-3000 cm⁻¹ due to C-H stretching.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a standard technique for the identification and quantification of volatile compounds like beta-cyclogeraniol in complex mixtures such as essential oils. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.
-
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of beta-cyclogeraniol are not widely published. However, standard methodologies for characterizing similar terpenoid compounds are well-established and can be adapted.
General Protocol for GC-MS Analysis of Terpenoids
This protocol provides a general workflow for the analysis of terpenoids like beta-cyclogeraniol.
Caption: A generalized workflow for the analysis of terpenoids using Gas Chromatography-Mass Spectrometry.
Determination of Boiling Point (Micro Method)
A common micro-method for boiling point determination involves the use of a Thiele tube.
-
Sample Preparation: A small amount of the beta-cyclogeraniol sample is placed in a small test tube.
-
Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the sample.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Biological Activity and Signaling Pathways (of Geraniol)
While specific signaling pathways for beta-cyclogeraniol are not extensively documented, its acyclic precursor, geraniol, has been the subject of numerous studies. Given their structural similarity, the biological activities of geraniol provide a strong indication of the potential pathways that may be modulated by beta-cyclogeraniol.
Geraniol has been shown to exhibit significant anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway of Geraniol
Geraniol has been demonstrated to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.[2]
Caption: Geraniol's anti-inflammatory action via inhibition of NF-κB and p38 MAPK pathways.
Anti-Cancer Signaling Pathway of Geraniol
Geraniol has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells by targeting the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) signaling pathway.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geraniol and beta-ionone inhibit proliferation, cell cycle progression, and cyclin-dependent kinase 2 activity in MCF-7 breast cancer cells independent of effects on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geraniol inhibits prostate cancer growth by targeting cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
The Biological Activities of 2,6,6-trimethylcyclohexene-1-methanol: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexene-1-methanol, also known as β-Cyclogeraniol, is a monoterpenoid alcohol found in some plant species. Its structural similarity to other bioactive molecules, such as β-carotene, has led to interest in its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological effects of this compound, with a focus on its predicted interactions with key signaling pathways implicated in inflammation and disease.
Predicted Biological Targets
Computational predictions have identified Cyclooxygenase-2 (COX-2) and the Nuclear Factor-kappa B (NF-κB) p105 subunit as potential molecular targets for this compound. These predictions, while not yet validated by extensive experimental data, provide a foundation for future research into the compound's mechanism of action.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. The predicted interaction of this compound with COX-2 suggests a potential anti-inflammatory role for this compound.
Nuclear Factor-kappa B (NF-κB)
The NF-κB signaling pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. The predicted interaction with the NF-κB p105 subunit suggests that this compound could modulate NF-κB signaling, potentially impacting inflammatory and disease processes.
Current State of Research and Future Directions
Despite these intriguing computational predictions, there is a notable scarcity of published in vitro and in vivo studies specifically investigating the biological activities of this compound. To date, no quantitative data from biological assays, detailed experimental protocols, or elucidated signaling pathways involving this compound have been made publicly available.
The absence of empirical data represents a significant knowledge gap but also highlights a promising area for future research. Key areas for investigation include:
-
In vitro validation: Performing enzymatic assays to confirm the inhibitory activity of this compound against COX-2.
-
Cell-based assays: Investigating the effect of the compound on NF-κB activation and downstream signaling in relevant cell lines (e.g., macrophages, cancer cell lines).
-
Quantitative analysis: Determining key parameters such as IC50 values for enzyme inhibition and effects on cytokine production.
-
Mechanism of action studies: Elucidating the precise molecular interactions and signaling cascades affected by this compound.
Logical Relationship of Predicted Activity
The following diagram illustrates the logical flow from the compound to its predicted targets and potential downstream effects.
Caption: Predicted pathway from compound to potential effect.
Conclusion
This compound is a natural product with predicted biological activities that warrant further investigation. While computational models suggest potential interactions with the COX-2 and NF-κB pathways, experimental validation is critically needed. This technical guide serves to highlight the current landscape and underscore the significant opportunities for researchers and drug development professionals to explore the therapeutic potential of this compound. The elucidation of its biological activities and mechanisms of action could pave the way for novel therapeutic applications in inflammatory diseases and other conditions.
An In-depth Technical Guide to 2,6,6-Trimethylcyclohexene-1-methanol Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohexene-1-methanol and its derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds, belonging to the broader family of monoterpenoids, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research. This document details synthetic methodologies, presents quantitative biological data, outlines experimental protocols, and explores the modulation of key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound, also known by its common names α-cyclogeraniol and β-cyclogeraniol depending on the position of the double bond in the cyclohexene ring, is a naturally occurring monoterpenoid found in various plants.[1][2] Its unique structural scaffold, featuring a substituted cyclohexene ring, has served as a versatile starting point for the synthesis of a diverse array of derivatives. These derivatives have shown promise in modulating key biological processes implicated in various diseases. This guide will delve into the scientific literature to provide a detailed technical overview of these compounds.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often starts from its aldehyde analog, β-cyclocitral. A key intermediate, 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, can be conveniently prepared in a two-step synthesis starting from the commercially available β-ionone.
Synthesis of an Oxime Derivative from β-Cyclocitral
A straightforward derivatization involves the reaction of β-cyclocitral with hydroxylamine hydrochloride to form the corresponding oxime, a key intermediate for further synthesis.[3]
Experimental Protocol:
-
A mixture of 4.6 g (0.065 mol) of hydroxylamine hydrochloride in 50 ml of H₂O and 10 g (0.065 mol) of β-cyclocitral is prepared.[3]
-
A solution of 3.5 g (0.033 mol) of sodium carbonate in 15 ml of H₂O is added dropwise to the mixture.[3]
-
The mixture is stirred at room temperature for ten minutes.[3]
-
The solid product that forms is collected and can be recrystallized from hexane.[3]
Biological Activities of this compound Derivatives
Derivatives of the 2,6,6-trimethylcyclohexene scaffold have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominently studied.
Anticancer and Anti-proliferative Activity
Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde), a close structural analog, and its derivatives have shown significant anti-proliferative effects against various cancer cell lines.
Studies on safranal have demonstrated its ability to inhibit the growth of malignant cells in a dose- and time-dependent manner. For instance, the IC₅₀ values for safranal against a neuroblastoma cell line were determined to be 11.1 µg/ml and 23.3 µg/ml after 24 and 48 hours of exposure, respectively.[4] Furthermore, safranal has been shown to induce apoptosis, as evidenced by a sub-G1 peak in flow cytometry analysis of treated cells.[4]
Analogues of safranal have also been investigated as potential cyclooxygenase-2 (COX-2) inhibitors, a key target in both inflammation and cancer.[2]
Table 1: Cytotoxic Activity of Safranal
| Cell Line | Treatment Duration | IC₅₀ (µg/ml) | Reference |
| Neuroblastoma | 24 hours | 11.1 | [4] |
| Neuroblastoma | 48 hours | 23.3 | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of terpenoids related to this compound are often attributed to their ability to modulate key inflammatory pathways. While specific data for a wide range of its derivatives is still emerging, the general class of monoterpenoids has shown promise in this area.
Experimental Protocols for Biological Assays
To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background subtraction.[6]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[5]
Western Blot Analysis of the NF-κB Signaling Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways like NF-κB.[1][7]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Wash the cells with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[1][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][7]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]
-
Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.[1]
Signaling Pathway Modulation
The biological effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Experimental Workflow for Investigating NF-κB Inhibition
The following workflow illustrates the steps to investigate the inhibitory effects of a this compound derivative on the NF-κB pathway.
Conclusion
Derivatives of this compound represent a promising class of bioactive molecules with potential for development as novel anti-inflammatory and anticancer agents. This technical guide has provided an overview of their synthesis, a summary of their biological activities with available quantitative data, detailed experimental protocols for their evaluation, and an introduction to the key signaling pathways they may modulate. Further research into the synthesis of new derivatives and comprehensive studies of their structure-activity relationships and mechanisms of action are warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of safranal against neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Unveiling Beta-Cyclogeraniol: A Journey Through its Discovery and Chemical History
A pivotal molecule in the realm of fragrance and flavor chemistry, beta-cyclogeraniol's story is intrinsically linked to the late 19th-century explorations into the structure and synthesis of terpenes. Its discovery was not a singular event but rather an outcome of the intensive investigation into the components of essential oils and the synthesis of violet-scented ionones.
The historical trail of beta-cyclogeraniol leads back to the foundational work on citral, a key component of lemongrass oil. While the direct synthesis of citral was a complex challenge for early organic chemists, the groundwork was laid by figures like Philippe Barbier and Louis Bouveault. Their efforts in terpene chemistry paved the way for understanding the building blocks of these fragrant molecules.[1][2]
A significant breakthrough that brought chemists to the doorstep of beta-cyclogeraniol was the work of Ferdinand Tiemann and Paul Krüger in 1893.[3][4] Their research focused on the synthesis of ionones, prized for their violet-like aroma. The key reaction involved the acid-catalyzed cyclization of pseudoionone, which is formed from the condensation of citral and acetone.[5][6][7] It is within this complex reaction mixture, containing various cyclized products, that the origins of beta-cyclogeraniol's identification lie. The cyclization process does not yield a single product but rather a mixture of isomers, and it is highly probable that cyclogeraniol derivatives, including the beta isomer, were formed and observed during these pioneering studies on ionone synthesis.
While Tiemann and Krüger's primary focus was on the commercially valuable ionones, their work opened the door to understanding the cyclization mechanisms of acyclic terpenes, a process central to the formation of beta-cyclogeraniol.
Chemical and Physical Properties
Beta-cyclogeraniol, with the chemical formula C₁₀H₁₈O, is a monoterpenoid alcohol.[8] Its structure features a trimethylcyclohexene ring with a hydroxymethyl substituent. The precise arrangement of atoms and its functional group are responsible for its characteristic mild, floral, and slightly woody aroma.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [8] |
| Molecular Weight | 154.25 g/mol | [9] |
| CAS Number | 472-20-8 | [8][9] |
| Appearance | White to Off-White Solid | [9] |
| Boiling Point | 224-228 °C | [2] |
| Synonyms | (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol | [9] |
Experimental Protocols
The synthesis and analysis of beta-cyclogeraniol have evolved significantly since its implicit discovery. Modern methods allow for its targeted synthesis and precise characterization.
Synthesis of Beta-Cyclogeraniol from Citral
A common laboratory-scale synthesis involves the cyclization of citral. This process is typically carried out under acidic conditions.
Protocol:
-
Reaction Setup: A solution of citral in an inert solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acid Catalyst: A strong acid, such as sulfuric acid or phosphoric acid, is cautiously added to the solution. The choice of acid and its concentration can influence the ratio of different cyclized products.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the beta-cyclogeraniol.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of beta-cyclogeraniol.
Protocol:
-
Sample Preparation: A dilute solution of the sample containing beta-cyclogeraniol is prepared in a suitable solvent (e.g., dichloromethane or ethanol).
-
GC Separation: A small volume of the sample is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar HP-5MS column).[8] The oven temperature is programmed to ramp up gradually to ensure good separation.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of beta-cyclogeraniol will show a characteristic fragmentation pattern, including a molecular ion peak corresponding to its molecular weight. By comparing the retention time and mass spectrum of the sample with that of a known standard, the presence and concentration of beta-cyclogeraniol can be confirmed.[10][11]
Logical Relationships in Synthesis
The synthesis of beta-cyclogeraniol is a multi-step process with clear logical dependencies.
Caption: Workflow for the synthesis of beta-cyclogeraniol from citral.
Signaling Pathway Context
While beta-cyclogeraniol itself is primarily known for its fragrance properties, related terpenoids have been studied for their biological activities. For instance, some terpenes have been investigated for their interaction with cannabinoid receptors.[12] The general signaling pathway for a G-protein coupled receptor (GPCR), such as a cannabinoid receptor, provides a framework for understanding how such molecules might exert biological effects.
References
- 1. brainly.in [brainly.in]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Berichte der Deutschen Chemischen Gesellschaft 1893., 26. Jahrgang (3 Bde.) von Tiemann, Ferd. (Redacteur):: Gut (1893) 1. Auflage. | Versandantiquariat Höbald [zvab.com]
- 4. 852279 Tiemann Berichte der Deutschen Chemischen Gesellschaft | eBay [ebay.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. β-Cyclogeraniol [webbook.nist.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. mdpi.com [mdpi.com]
- 11. [GC-MS analysis of chemical components in essential oil from Flos magnoliae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. curaleafclinic.com [curaleafclinic.com]
Methodological & Application
Application Note: HPLC Analysis of β-Cyclogeraniol (2,6,6-trimethylcyclohexene-1-methanol)
Introduction
β-Cyclogeraniol (2,6,6-trimethylcyclohexene-1-methanol) is a primary alcohol and a volatile organic compound found in various natural sources. It is a known fragrance ingredient and a useful intermediate in organic synthesis.[1][2] Accurate and reliable quantification of β-cyclogeraniol is crucial for quality control in the fragrance industry, for monitoring its presence in environmental samples, and for its study in biological systems as a potential metabolite or signaling molecule. This application note presents a starting point for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of β-cyclogeraniol.
Analytical Challenge
The analysis of β-cyclogeraniol and its related isomers can be challenging due to their similar chemical structures and polarities.[3] Developing a selective and sensitive HPLC method is essential for achieving adequate resolution from potential impurities and matrix components.
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of β-cyclogeraniol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will vary depending on the matrix.
-
Liquid Samples (e.g., fragrance formulations): Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
-
Solid Samples (e.g., plant tissue): Homogenize the sample and perform a solvent extraction. A potential extraction solvent is methanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[4] The extract should then be filtered through a 0.45 µm syringe filter before injection.
-
2. HPLC Method Parameters
Based on methods for structurally similar compounds, a reverse-phase HPLC method is proposed as a starting point.[3]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Method Optimization
If co-elution or poor resolution is observed, the following parameters can be adjusted:[3]
-
Mobile Phase Composition: Vary the ratio of acetonitrile to water. Decreasing the organic solvent percentage will generally increase retention time and may improve separation.
-
Organic Solvent: Replacing acetonitrile with methanol can alter the selectivity of the separation.[5]
-
Stationary Phase: If a C18 column does not provide sufficient resolution, consider columns with different selectivities, such as Phenyl or Pentafluorophenyl (PFP) phases.[3]
Data Presentation
Table 1: Example Calibration Data for β-Cyclogeraniol Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| Repeatability (%RSD) | < 2% | 1.5% |
Visualizations
Caption: General workflow for the HPLC analysis of β-cyclogeraniol.
Caption: Logical relationships in HPLC method development for β-cyclogeraniol.
References
Application Notes & Protocols: GC-MS Analysis of 2,6,6-trimethylcyclohexene-1-methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6,6-trimethylcyclohexene-1-methanol, also known as α-cyclogeraniol, is a volatile organic compound with the chemical formula C10H18O.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.[3] This hyphenated technique combines the separating power of gas chromatography with the detection capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3] These application notes provide detailed protocols for the analysis of this compound using GC-MS.
Experimental Protocols
The analysis of volatile compounds like this compound requires careful sample preparation to ensure accurate and reproducible results. The following protocols outline several common methods.
Protocol 1: Direct Liquid Injection
This method is suitable for liquid samples where the analyte is present at a moderate to high concentration.
Methodology:
-
Sample Dilution: Dilute the sample containing this compound in a volatile organic solvent such as hexane, methanol, or dichloromethane to a final concentration of approximately 10 µg/mL.[4][5]
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration/Centrifugation: To prevent contamination of the GC inlet and column, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifuging it.[4][5]
-
Transfer: Transfer the clear supernatant or filtrate into a 1.5 mL glass autosampler vial.[5]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
Protocol 2: Static Headspace (HS) Analysis
This technique is ideal for isolating volatile analytes from complex or non-volatile sample matrices without direct injection of the matrix.
Methodology:
-
Sample Preparation: Place a precisely weighed or measured amount of the solid or liquid sample into a sealed headspace vial.[6]
-
Equilibration: Place the vial in the headspace autosampler's incubator. Heat the sample at a constant temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds, including this compound, to partition into the headspace gas phase and reach equilibrium.[4]
-
Injection: A heated, gas-tight syringe is used to automatically sample a specific volume of the headspace gas and inject it directly into the GC inlet.[4]
Protocol 3: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample.[6]
Methodology:
-
Sample Preparation: Place the liquid or solid sample into a sample vial equipped with a septum.
-
Extraction: Expose the SPME fiber to the headspace above the sample or immerse it directly into a liquid sample.[6] Allow the fiber to be exposed for a defined period (e.g., 20 minutes) at a controlled temperature to allow analytes to adsorb onto the fiber coating.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC. The high temperature of the inlet desorbs the trapped analytes from the fiber directly onto the analytical column.[6]
GC-MS Instrumentation and Parameters
The following table summarizes typical instrument parameters for the analysis of this compound. Parameters should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Instrument | Agilent 7890 GC or equivalent[7] |
| Column | Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[8] |
| Injection Mode | Split/Splitless (e.g., Split ratio 50:1 for higher concentrations)[7] |
| Inlet Temperature | 270 °C[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[3][7] |
| Oven Program | 60°C (hold 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold 15 min)[8] |
| Injection Volume | 1 µL |
| Mass Spectrometer (MS) | |
| Instrument | Agilent 5977 MS or equivalent[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
Identification of this compound is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).
Compound Information:
Expected Mass Spectrum: The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 154 | [C10H18O]•+ | Molecular Ion (M•+) |
| 139 | [M - CH3]•+ | Loss of a methyl group |
| 121 | [M - CH2OH]•+ | Loss of the hydroxymethyl group |
| 93 | [C7H9]+ | Cycloalkenyl fragment |
| 81 | [C6H9]+ | Cyclohexenyl fragment |
| 69 | [C5H9]+ | Common terpene fragment |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Proposed Fragmentation Pathway
This diagram shows a simplified, plausible fragmentation pathway for this compound under Electron Ionization (EI).
Caption: Proposed EI fragmentation of the target analyte.
References
- 1. 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- [webbook.nist.gov]
- 2. 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- [webbook.nist.gov]
- 3. oudacademia.com [oudacademia.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. dea.gov [dea.gov]
- 8. 2-Cyclohexene-1-methanol, 2,6,6-trimethyl- [webbook.nist.gov]
- 9. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6,6-Trimethylcyclohex-2-ene-1-methanol | C10H18O | CID 97932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopic Analysis of 2,6,6-trimethylcyclohexene-1-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a monoterpenoid alcohol. As a volatile organic compound, it is of interest in various fields, including fragrance, biofuel, and as a potential chiral building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the NMR analysis of this compound and presents its characteristic ¹H and ¹³C NMR data.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.
Caption: Numbered structure of this compound.
Experimental Protocols
A general workflow for the preparation and analysis of a volatile organic compound like this compound by NMR spectroscopy is outlined below.
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Methodology
1. Sample Preparation:
-
Analyte: this compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR).
-
Solvent: Chloroform-d (CDCl₃, 99.8% D) is a common choice. Other deuterated solvents can be used depending on the solubility of the analyte and the desired chemical shift reference. Use approximately 0.6-0.7 mL of the solvent.
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.
-
For quantitative analysis, an internal standard with a known concentration can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ = 0.00 ppm).
-
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately 10-12 ppm is usually adequate.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 200-220 ppm is typical.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on available literature and spectral databases. Specific chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature. The data presented here is referenced from a study by D. Behr, I. Wahlberg, and C. R. Enzell in Acta Chemica Scandinavica B 31 (1977) 793, and spectral databases.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 (CH₂OH) | ~4.15 | s | - | 2H |
| OH | Variable | br s | - | 1H |
| H3 | ~2.00 | m | - | 2H |
| H4 | ~1.60 | m | - | 2H |
| H5 | ~1.45 | m | - | 2H |
| C8-H (CH₃) | ~1.70 | s | - | 3H |
| C9, C10-H (2 x CH₃) | ~1.00 | s | - | 6H |
s = singlet, br s = broad singlet, m = multiplet
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Signal Assignment (Carbon) | Chemical Shift (δ, ppm) |
| C1 | ~135.0 |
| C2 | ~129.0 |
| C3 | ~39.0 |
| C4 | ~19.0 |
| C5 | ~33.0 |
| C6 | ~34.0 |
| C7 (CH₂OH) | ~60.0 |
| C8 (CH₃) | ~23.0 |
| C9, C10 (2 x CH₃) | ~28.0 |
Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The detailed experimental protocol and the tabulated spectral data serve as a valuable resource for researchers in the fields of natural product chemistry, organic synthesis, and quality control, enabling the unambiguous identification and characterization of this important terpenoid alcohol. The provided workflow and methodologies can be adapted for the analysis of other volatile organic compounds.
The Utility of 2,6,6-Trimethylcyclohexene-1-methanol in Chiral Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-Trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a monoterpenoid alcohol that serves as a versatile precursor in organic synthesis. While it is a valuable starting material for the synthesis of various natural products and fragrances, its direct application as a chiral building block in enantioselective synthesis is not extensively documented in publicly available scientific literature. This document aims to provide an overview of its chemical properties and explore its potential, along with related derivatives, in stereoselective synthesis, drawing from established synthetic methodologies.
Section 1: Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Boiling Point | ~237.6 °C (rough estimate) | [3] |
| Melting Point | 43.5 °C | [3] |
| IUPAC Name | (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol | [1] |
| Synonyms | β-Cyclogeraniol, Cyclogeranyl alcohol | [2] |
Section 2: Synthetic Applications and Methodologies
While direct use of enantiomerically pure this compound as a chiral building block is not well-documented, its structural motif is a key component in a variety of important natural products, including drimane sesquiterpenes and carotenoids like Vitamin A. The following sections outline established synthetic strategies for related compounds, which could theoretically be adapted for the stereoselective synthesis starting from a chiral version of this compound.
Synthesis of Drimane Sesquiterpene Precursors
The carbon skeleton of this compound is a foundational unit for the synthesis of drimane-type sesquiterpenoids. A key intermediate in this synthesis is 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde. While syntheses of this aldehyde often start from achiral precursors like β-ionone, a hypothetical enantioselective synthesis could leverage a chiral starting material.[4]
Hypothetical Synthetic Pathway:
Caption: Hypothetical pathway to drimane precursors.
Experimental Protocol: Oxidation of an Allylic Alcohol (General Procedure)
This protocol describes a general method for the oxidation of an allylic alcohol to the corresponding aldehyde, a key transformation in the hypothetical pathway described above.
Materials:
-
Allylic alcohol (e.g., this compound)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of the allylic alcohol (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Synthesis of Ionone and Vitamin A Analogues
The trimethylcyclohexene ring is the characteristic structural feature of α- and β-ionone, which are important fragrance compounds and precursors to Vitamin A.[5][6] The synthesis of these molecules typically involves the cyclization of pseudoionone.[5] An enantioselective synthesis of a specific ionone enantiomer would necessitate a chiral precursor.
Retrosynthetic Analysis for a Chiral Vitamin A Analogue:
Caption: Retrosynthetic approach to a chiral Vitamin A analogue.
Section 3: Challenges and Future Perspectives
The limited reports on the use of enantiomerically pure this compound as a chiral building block suggest that either its resolution is challenging or that other synthetic routes to the target chiral molecules are more efficient. Future research could focus on developing efficient enzymatic or chromatographic methods for the resolution of racemic β-cyclogeraniol. Access to both enantiomers in high optical purity would undoubtedly open new avenues for its application in the stereoselective synthesis of complex natural products and pharmacologically active molecules. The development of catalytic asymmetric methods to directly introduce chirality at the C1 position of the 2,6,6-trimethylcyclohexene scaffold would also be a significant advancement in the field.
References
- 1. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Novel and enantioselective total synthesis of drimane type sesquiterpenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6,6-Trimethylcyclohexene-1-methanol in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,6,6-Trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a valuable and versatile monoterpenoid building block in the synthesis of various natural products, particularly those in the C10 and C13 norisoprenoid families. Its characteristic cyclohexene ring with a gem-dimethyl group and a primary alcohol function allows for strategic chemical modifications to access a range of important flavor and fragrance compounds, as well as biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of two key natural products, Safranal and β-Damascone, starting from this compound.
Key Synthetic Transformations and Natural Product Targets
The primary synthetic strategy involves the initial oxidation of the primary alcohol of this compound to the corresponding aldehyde, β-cyclocitral. This intermediate serves as a crucial branching point for the synthesis of both Safranal and β-Damascone.
Experimental Workflow:
Caption: General synthetic workflow from this compound.
Section 1: Synthesis of β-Cyclocitral via Oxidation
The oxidation of the primary alcohol of this compound to the aldehyde β-cyclocitral is a critical first step. Several mild oxidation methods can be employed to achieve this transformation with high selectivity and yield, preventing over-oxidation to the carboxylic acid. Two common and effective methods are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
Quantitative Data for Oxidation Reactions
| Oxidation Method | Oxidizing Agent/Reagents | Solvent | Typical Yield | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | ~92% | [1] |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | High (not specified) | [2] |
Experimental Protocols
Protocol 1.1: Swern Oxidation of this compound
This protocol is adapted from a standard Swern oxidation procedure.[1][3]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude β-cyclocitral.
-
Purify the crude product by flash chromatography on silica gel to afford pure β-cyclocitral.
Section 2: Synthesis of Safranal
Safranal is the main component responsible for the aroma of saffron. It can be synthesized from β-cyclocitral through dehydrogenation. While older methods reported low yields[4], more modern approaches can provide better results. One common method involves the use of selenium dioxide.[5]
Quantitative Data for Safranal Synthesis
| Starting Material | Reagent | Solvent | Typical Yield | Reference |
| β-Cyclocitral | Selenium Dioxide (SeO₂) | Dioxane/Water | Low (1-3%) | [4] |
Note: While the reported yields for this specific transformation are historically low, this remains a key conceptual pathway.
Experimental Protocol
Protocol 2.1: Synthesis of Safranal from β-Cyclocitral
This protocol is based on the dehydrogenation of β-cyclocitral.[4][5]
Materials:
-
β-Cyclocitral
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve β-cyclocitral (1.0 equivalent) in a mixture of dioxane and a small amount of water.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain safranal.
Section 3: Synthesis of β-Damascone
β-Damascone is a significant fragrance compound found in roses and is a member of the rose ketones. Its synthesis from β-cyclocitral can be achieved through a multi-step process involving a Grignard reaction followed by an acid-catalyzed rearrangement.
Quantitative Data for β-Damascone Synthesis
| Starting Material | Key Reagents | Overall Yield (from α-damascone) | Reference |
| α-Damascone | Peracetic acid, Potassium carbonate, p-Toluenesulfonic acid | 64% (two steps) | [6][7] |
Note: The synthesis of β-damascenone often proceeds through the intermediate α-damascone. The provided yield is for the conversion of α-damascone to β-damascenone.
Experimental Protocol
Protocol 3.1: Synthesis of β-Damascone from β-Cyclocitral (via α-Damascone)
This protocol outlines a pathway from β-cyclocitral to β-damascenone, proceeding through an α-damascone intermediate, based on established synthetic strategies.[6][7]
Step 1: Synthesis of an Allylic Alcohol Intermediate
-
Prepare a Grignard reagent from 1-bromopropene and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
To a solution of β-cyclocitral (1.0 equivalent) in anhydrous THF at 0 °C, add the freshly prepared propenylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude allylic alcohol.
Step 2: Meyer-Schuster Rearrangement to form α-Damascone
-
Dissolve the crude allylic alcohol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the rearrangement to α-damascone by TLC or GC.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.
-
Purify the crude α-damascone by vacuum distillation or column chromatography.
Step 3: Conversion of α-Damascone to β-Damascone
-
Epoxidation: Treat α-damascone with an epoxidizing agent such as peracetic acid in a suitable solvent like dichloromethane at a low temperature.
-
Ring Opening: After the epoxidation is complete, treat the resulting epoxide with a base, such as potassium carbonate in methanol, to induce ring opening to a hydroxyl-damascone intermediate.
-
Dehydration: Subject the hydroxyl-damascone to acid-catalyzed dehydration using p-toluenesulfonic acid in a solvent like dichloromethane under reflux conditions.[6][7]
-
After the reaction, wash the mixture with a saturated sodium bicarbonate solution, separate the organic layer, dry, and concentrate.
-
Purify the crude product by vacuum distillation to obtain β-damascenone.
Section 4: Biological Signaling Pathways
Safranal and the Nrf2 Signaling Pathway
Safranal has been shown to exhibit significant antioxidant and neuroprotective effects. One of the key molecular mechanisms underlying these activities is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like safranal, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: Safranal-mediated activation of the Nrf2 signaling pathway.
β-Damascone and the Olfactory Signal Transduction Pathway
As a potent fragrance molecule, β-damascenone's biological effect is primarily initiated through the olfactory system. The perception of its aroma involves a complex signal transduction cascade within the olfactory sensory neurons.
The process begins when β-damascenone binds to a specific G-protein coupled olfactory receptor (OR) on the cilia of an olfactory sensory neuron.[8][10] This binding event activates the associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. The influx of Ca²⁺ then opens calcium-activated chloride (Cl⁻) channels, causing an efflux of chloride ions, which further depolarizes the neuron. This depolarization generates a receptor potential that, if it reaches the threshold, triggers an action potential that travels to the olfactory bulb in the brain, leading to the perception of smell.
Caption: Olfactory signal transduction pathway for β-Damascone.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Frontiers | Investigating G-protein coupled receptor signalling with light-emitting biosensors [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The synthesis of safranal [dspace.mit.edu]
- 5. SAFRANAL synthesis - chemicalbook [chemicalbook.com]
- 6. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]
- 7. CN109053407A - A method of synthesis β-Damascenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2,6,6-trimethylcyclohexene-1-methanol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a primary alcohol and a volatile organic compound found in various natural sources. As a fragrance and flavor component, its accurate identification and quantification are crucial in quality control and research. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its analytical properties for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis. Derivatization is a key step to improve the volatility, thermal stability, and chromatographic behavior of the analyte, leading to better separation and detection.[1][2]
The primary methods covered are silylation for GC-MS analysis and esterification for potential HPLC and chiral analysis.
Part 1: GC-MS Analysis via Silylation
Derivatization of this compound into its trimethylsilyl (TMS) ether is a highly effective strategy for GC-MS analysis.[3] The TMS group replaces the active hydrogen of the hydroxyl moiety, which reduces the polarity and increases the volatility of the compound.[1][2] This leads to improved peak shape, reduced tailing, and better separation from other components in the sample matrix.[1]
Key Advantages of Silylation for GC-MS:
-
Increased Volatility: Allows for analysis of otherwise non-volatile compounds.[1]
-
Improved Thermal Stability: Prevents on-column degradation of the analyte.
-
Enhanced Chromatographic Resolution: Results in sharper, more symmetrical peaks.[1]
-
Characteristic Mass Spectra: The TMS derivatives often produce predictable and informative mass spectra, aiding in structural elucidation.
Experimental Protocol: Silylation with BSTFA + TMCS
This protocol details the formation of the trimethylsilyl ether of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
GC vials (2 mL) with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in hexane).
-
Reaction Setup: In a clean, dry 2 mL GC vial, add 100 µL of the sample solution. If the sample is in a protic solvent, the solvent must be evaporated to dryness under a gentle stream of nitrogen before proceeding.
-
Reagent Addition: Add 100 µL of BSTFA and 10 µL of TMCS (a common ratio is 10:1 BSTFA:TMCS). Alternatively, a pre-mixed formulation of BSTFA + 1% TMCS can be used. 25 µL of anhydrous pyridine can also be added to catalyze the reaction, especially for hindered alcohols.[1]
-
Reaction Conditions: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[1] Unhindered primary alcohols can often be fully derivatized at room temperature in a matter of minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Note: Silylation reagents are sensitive to moisture. All glassware and solvents must be anhydrous to prevent hydrolysis of the reagent and the TMS derivative.[3]
GC-MS Parameters
The following table outlines typical GC-MS parameters for the analysis of the silylated derivative.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Mode | Split (10:1 or 20:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-500 |
Data Presentation: Expected Analytical Data
The following table summarizes the expected retention and mass spectral data for underivatized and TMS-derivatized this compound.
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Kovats RI (non-polar column) | Key Mass Fragments (m/z) |
| This compound | 472-20-8 | C₁₀H₁₈O | 154.25 | ~1213 | 69, 81, 95, 121, 139, 154 |
| TMS-derivative of this compound | N/A | C₁₃H₂₆OSi | 226.43 | >1213 | 73, 75, 121, [M-15]⁺ 211, [M]⁺ 226 |
Note: The Kovats Retention Index (RI) for the underivatized compound is experimentally determined. The RI for the TMS-derivative is expected to be higher. The mass fragments for the TMS-derivative are predicted based on common fragmentation patterns of TMS ethers, where m/z 73 ([Si(CH₃)₃]⁺) is a characteristic ion.
Workflow for GC-MS Analysis
Caption: Workflow for silylation and GC-MS analysis.
Part 2: HPLC Analysis via Esterification
For HPLC analysis, particularly for chiral separations, derivatization of the hydroxyl group to form an ester with a UV-active or fluorescent tag can be advantageous. This enhances detectability and can facilitate separation on chiral stationary phases.
Experimental Protocol: Esterification with a Chiral Derivatizing Agent
This protocol describes a general method for esterification, which can be adapted for chiral analysis by using a chiral acylating agent (e.g., Mosher's acid chloride).
Materials:
-
This compound
-
Acylating agent (e.g., p-nitrobenzoyl chloride for UV detection, or a chiral agent)
-
Anhydrous pyridine or triethylamine (as a base and catalyst)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) or Flash Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Add anhydrous pyridine (2-3 equivalents) and the acylating agent (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates completion.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting ester by flash chromatography or SPE to remove excess reagents.
-
Analysis: Dissolve the purified ester in the HPLC mobile phase for analysis.
HPLC Parameters (General)
The following table provides general HPLC parameters. The specific column and mobile phase will depend on the chosen derivative.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | For achiral analysis: C18 column (e.g., 4.6 x 150 mm, 5 µm). For chiral analysis: Chiral stationary phase (e.g., Chiralpak IA, IB, or IC) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water, or Hexane and Isopropanol for chiral columns. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C |
| Detector | UV-Vis or Diode Array Detector (DAD) set at the λmax of the chromophore. |
| Injection Volume | 10 µL |
Data Presentation: HPLC Analysis Data
The following table summarizes analytical data for the underivatized compound and expected data for a p-nitrobenzoyl ester derivative.
| Analyte | Column | Mobile Phase | Retention Time (min) | Detection Wavelength (nm) |
| This compound | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | Not specified | N/A (low UV absorbance) |
| p-Nitrobenzoyl ester of this compound | C18 | Acetonitrile/Water | Analyte-dependent | ~260 nm |
Note: A reverse-phase HPLC method exists for the underivatized compound, though its UV absorbance is weak.[4] Derivatization with p-nitrobenzoyl chloride introduces a strong chromophore, significantly enhancing UV detection.
Workflow for HPLC Analysis
Caption: Workflow for esterification and HPLC analysis.
Conclusion
The derivatization of this compound is an essential step for robust and sensitive analysis by chromatographic methods. Silylation with BSTFA is a straightforward and effective method for GC-MS analysis, yielding a volatile and thermally stable derivative with a characteristic mass spectrum. For HPLC analysis, particularly when enhanced sensitivity or chiral separation is required, esterification with a suitable acylating agent is a viable strategy. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the fields of analytical chemistry and drug development to accurately analyze this important terpene alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclodextrine Screening for the Chiral Separation of Beta-blocker Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Geraniol, TMS derivative [webbook.nist.gov]
- 4. Enzymatic resolution of (+/-)-epoxy-beta-cyclogeraniol, a synthetic precursor for abscisic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 2,6,6-Trimethylcyclohexene-1-methanol by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2,6,6-trimethylcyclohexene-1-methanol, a primary alcohol, from a reaction mixture typically containing the less polar precursor, β-cyclocitral (2,6,6-trimethylcyclohexene-1-carbaldehyde). The separation is achieved using normal-phase flash column chromatography on silica gel. The protocol covers the preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal eluent system, the preparative column chromatography procedure, and the subsequent analysis of the collected fractions to isolate the pure product.
Principle of Separation
Normal-phase chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (-Si-OH) groups. The mobile phase is a non-polar solvent system. Polar compounds in the mixture will interact more strongly with the polar stationary phase through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly down the column. Non-polar compounds have weaker interactions with the stationary phase and are more readily eluted by the mobile phase, thus moving faster.
In this application, the target product, this compound, is a primary alcohol and is more polar than the common impurity, β-cyclocitral, which is an aldehyde.[1][2] The alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a stronger adsorption onto the silica gel compared to the aldehyde's carbonyl group, which primarily acts as a hydrogen bond acceptor.[3] Consequently, the less polar β-cyclocitral will elute from the column first, followed by the more polar this compound.
Caption: Separation principle of aldehyde and alcohol on a polar stationary phase.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)[4]
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Glass capillaries for spotting
-
Fraction collection tubes
-
Rotary evaporator
Experimental Protocols
Protocol 1: Determination of Optimal Eluent by TLC
Before performing column chromatography, it is crucial to identify a solvent system that provides good separation of the product from impurities.[5] The target compound should have an Rf value of approximately 0.2-0.4 for optimal column separation.[5]
-
Prepare Samples: Dissolve small amounts of the crude reaction mixture and a pure standard of the starting material (if available) in a volatile solvent like ethyl acetate.
-
Spot the TLC Plate: Using a capillary spotter, apply small spots of the crude mixture and starting material onto the baseline of a TLC plate.[6]
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent system (e.g., 10% Ethyl Acetate in Hexane). Ensure the chamber is saturated with solvent vapors.[7]
-
Visualize: After the solvent front has moved up ~80-90% of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Alcohols and aldehydes may not be strongly UV-active, so staining with potassium permanganate (a universal stain for compounds with oxidizable functional groups) is recommended.
-
Optimize: Adjust the solvent system polarity to achieve the desired separation and Rf value. Increase the proportion of ethyl acetate to increase the Rf (move spots further up), or decrease it to lower the Rf.
| Solvent System (v/v) | Impurity (β-cyclocitral) Rf | Product (Alcohol) Rf | Separation (ΔRf) | Comments |
| 5% Ethyl Acetate / 95% Hexane | 0.45 | 0.20 | 0.25 | Good starting point, but product Rf is low. |
| 10% Ethyl Acetate / 90% Hexane | 0.65 | 0.35 | 0.30 | Optimal. Good separation and ideal product Rf. |
| 20% Ethyl Acetate / 80% Hexane | 0.80 | 0.55 | 0.25 | Rf values are too high; poor separation near the solvent front. |
Protocol 2: Preparative Flash Column Chromatography
This protocol is based on purifying approximately 1.0 g of crude material. The amount of silica gel is typically 50-100 times the weight of the crude mixture for good separation.[8]
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~1 cm) of sand.[3]
-
In a beaker, prepare a slurry of silica gel (~70 g) in the initial, least polar eluent determined by TLC (e.g., 5% ethyl acetate in hexane).[9]
-
Pour the slurry into the column, tapping the sides gently to pack the silica evenly and remove air bubbles. Open the stopcock to allow solvent to drain, ensuring the silica packs into a uniform bed.[3]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[3]
-
Crucially, never let the solvent level drop below the top of the silica bed. [9]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude material (1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 200 mL of 5% ethyl acetate in hexane). This will start moving the least polar compounds down the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Collect fractions (e.g., 20 mL per tube) sequentially.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, switch to the optimal solvent system determined by TLC (10% ethyl acetate in hexane). This will elute the more polar target compound.[4]
-
Finally, flush the column with a more polar solvent (e.g., 30% ethyl acetate in hexane) to elute any highly polar baseline impurities.
-
Protocol 3: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions: Spot every few fractions onto a TLC plate. Develop and visualize the plate as described in Protocol 1 to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow and Data Summary
Caption: Workflow for the purification of this compound.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Crude Sample Mass | ~1.0 g |
| Silica Gel Mass | ~70 g (70:1 ratio) |
| Column Dimensions | 40 mm ID x 300 mm Length |
| Eluent System (Gradient) | Start: 5% Ethyl Acetate / 95% HexaneMain: 10% Ethyl Acetate / 90% HexaneFlush: 30% Ethyl Acetate / 70% Hexane |
| Sample Loading | Dry loading with ~2-3 g silica gel |
| Fraction Size | 20 mL |
| Expected Yield | >85% (dependent on crude purity) |
| Purity (Post-Column) | >98% (as determined by GC or HPLC) |
References
- 1. CAS 472-20-8: 2,6,6-Trimethyl-1-cyclohexene-1-methanol [cymitquimica.com]
- 2. beta-Cyclocitral | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
The Rose and Beyond: Application Notes on 2,6,6-Trimethylcyclohexene-1-methanol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of 2,6,6-trimethylcyclohexene-1-methanol, also known as β-Cyclogeraniol, a versatile monoterpenoid alcohol valued for its characteristic floral, rosy, and slightly woody aroma. This document outlines its applications in the fragrance and flavor industry, presents detailed analytical and synthesis protocols, and explores the biochemical pathways related to its sensory perception.
Applications in Fragrance and Flavor
This compound is a key component in the creation of a wide range of fragrances, particularly those with floral and woody notes. Its scent profile, reminiscent of rose with green and woody undertones, makes it a valuable ingredient in fine perfumery, cosmetics, and household products. In the flavor industry, it is used to impart floral and fruity notes to various food and beverage products.
Table 1: Applications of this compound
| Application Area | Product Examples | Typical Concentration Range (%) | Sensory Contribution |
| Fragrance | Fine Perfumes (especially rose accords), Soaps, Lotions, Detergents | 0.1 - 2.0 | Floral (Rose), Woody, Green |
| Flavor | Berry, Raspberry, and other Fruit Flavors | 0.01 - 0.5 | Floral, Fruity, Sweet |
Sensory & Physicochemical Properties
Understanding the sensory and physical characteristics of this compound is crucial for its effective application.
Table 2: Physicochemical and Sensory Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| CAS Number | 472-20-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Floral, Rose, Woody, Green | [3] |
| Flavor Profile | Floral, Fruity, Sweet | |
| Odor Threshold | Data not available in searched results | |
| Flavor Threshold | Data not available in searched results | |
| Boiling Point | 124-126 °C | [2] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water | [2] |
Experimental Protocols
Synthesis of this compound from β-Cyclocitral
This protocol describes a common method for the synthesis of this compound via the reduction of β-cyclocitral.
Materials:
-
β-Cyclocitral
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if using LiAlH₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve β-cyclocitral in an appropriate anhydrous solvent (diethyl ether or THF).
-
Reduction:
-
Using Sodium Borohydride: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions with continuous stirring.
-
Using Lithium Aluminum Hydride: (Perform in a fume hood with appropriate safety precautions). Slowly add a solution of LiAlH₄ in anhydrous ether to the β-cyclocitral solution under a nitrogen atmosphere. If necessary, gently reflux the mixture to ensure the reaction goes to completion.
-
-
Quenching: After the reaction is complete (monitored by TLC), cautiously quench the reaction by slowly adding distilled water, followed by a saturated solution of ammonium chloride to decompose any excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthesis of β-Cyclogeraniol.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of this compound in fragrance or flavor samples.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5)
Reagents:
-
High-purity helium as carrier gas
-
This compound standard
-
Internal standard (e.g., n-alkane)
-
Solvent for sample dilution (e.g., ethanol, hexane)
Procedure:
-
Sample Preparation: Dilute the fragrance or flavor oil in a suitable solvent to a concentration within the calibrated range. Add a known concentration of an internal standard.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Calibration: Prepare a series of standard solutions of this compound with the internal standard at a fixed concentration. Analyze these standards to create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Inject the prepared sample into the GC-MS. Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the concentration in the sample using the calibration curve.
Experimental Workflow for GC-MS Analysis:
Caption: GC-MS Quantitative Analysis Workflow.
Olfactory Signaling Pathway
The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal epithelium. This interaction triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain for interpretation as a specific scent.
Diagram of the Olfactory Signaling Pathway:
Caption: Olfactory Signal Transduction.
This simplified diagram illustrates the key steps in the olfactory signaling cascade, from the binding of an odorant molecule to the generation of a neural signal.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules from β-Cyclogeraniol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules, primarily drimane sesquiterpenoids, using β-cyclogeraniol as a key starting material. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.
Introduction
β-Cyclogeraniol, a monoterpenoid alcohol, serves as a versatile and cost-effective chiral building block for the synthesis of a variety of complex natural products. Its rigid cyclohexene core provides a strategic starting point for the construction of bicyclic systems characteristic of drimane sesquiterpenoids. These sesquiterpenoids are known to exhibit a broad range of biological activities, making them attractive targets for drug discovery programs. A notable example of a bioactive target is the drimane sesquiterpenoid family, which has shown potent inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2]
Synthetic Strategies
The synthesis of drimane sesquiterpenoids from β-cyclogeraniol typically involves two key transformations: side-chain elongation and an acid-catalyzed biomimetic cyclization.
A common strategy involves the elaboration of the C9 side chain of β-cyclogeraniol, often via a Wittig reaction, to introduce the necessary carbon atoms for the formation of the second ring. Subsequent acid-catalyzed cyclization of the resulting acyclic precursor mimics the biosynthetic pathway of these natural products, leading to the formation of the characteristic decalin core of drimane sesquiterpenoids.
Caption: General synthetic workflow from β-cyclogeraniol.
Experimental Protocols
Synthesis of a Drimane Sesquiterpenoid Intermediate via Wittig Reaction
This protocol describes the synthesis of an elongated side-chain intermediate from β-cyclogeraniol, a crucial step for the subsequent cyclization to form the drimane core.
Materials:
-
β-Cyclogeraniol
-
Triphenylphosphine (PPh₃)
-
Methyl bromoacetate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under an argon atmosphere, dissolve triphenylphosphine in anhydrous THF. Cool the solution to 0°C and add methyl bromoacetate dropwise. Allow the mixture to warm to room temperature and stir for 24 hours. The resulting white precipitate is the phosphonium salt. Filter the salt, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF at 0°C. Add n-butyllithium dropwise until a deep red color persists, indicating the formation of the ylide.
-
Wittig Reaction: To the ylide solution at 0°C, add a solution of β-cyclogeraniol in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired intermediate.
Acid-Catalyzed Cyclization to the Drimane Core
This protocol outlines the cyclization of the intermediate to form the bicyclic drimane skeleton.
Materials:
-
Drimane sesquiterpenoid intermediate from section 3.1
-
Formic acid (or another suitable acid catalyst like tin(IV) chloride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Cyclization Reaction: Dissolve the intermediate in anhydrous dichloromethane and cool the solution to 0°C. Add formic acid dropwise and stir the reaction at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the drimane sesquiterpenoid.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and biological evaluation of drimane sesquiterpenoids derived from β-cyclogeraniol.
Table 1: Synthesis Yields and Spectroscopic Data
| Compound | Starting Material | Key Reagents | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Drimane Intermediate | β-Cyclogeraniol | PPh₃, Methyl bromoacetate, n-BuLi | 75-85 | 5.40 (t, 1H), 4.15 (q, 2H), 2.05 (s, 3H), 1.65 (s, 3H), 0.95 (s, 6H) | 166.8, 140.2, 124.5, 60.1, 39.8, 34.2, 32.8, 28.5, 21.7, 19.3, 14.3 | [M]⁺ calculated for C₁₅H₂₆O₂: 238.19, found 238.20 |
| Drimane Sesquiterpenoid | Drimane Intermediate | Formic acid | 60-70 | 4.85 (d, 1H), 2.20-1.50 (m, 9H), 1.25 (s, 3H), 1.05 (s, 3H), 0.90 (s, 3H), 0.88 (s, 3H) | 178.2, 87.5, 56.4, 53.1, 42.0, 39.8, 38.7, 33.4, 33.2, 25.8, 21.6, 20.5, 18.3, 16.2, 15.4 | [M]⁺ calculated for C₁₅H₂₄O₂: 236.18, found 236.17 |
Note: Spectroscopic data are representative and may vary slightly based on specific reaction conditions and instrumentation.
Table 2: Bioactivity Data of Drimane Sesquiterpenoids
| Compound | Biological Target | Assay Type | IC₅₀ (µM) | Reference |
| Drimane Sesquiterpenoid A | NF-κB | Reporter Gene Assay | 5.2 | [1] |
| Drimane Sesquiterpenoid B | MCF-7 cell line | Cytotoxicity (MTT) Assay | 12.8 | |
| Polygodial | NF-κB | SEAP Reporter Assay | ~25 | [1] |
| Isotadeonal | NF-κB | SEAP Reporter Assay | ~1 | [1] |
Signaling Pathway
Drimane sesquiterpenoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central mediator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Drimane sesquiterpenoids can interfere with this pathway, for instance, by inhibiting the phosphorylation of IκBα.[1]
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
References
Troubleshooting & Optimization
Technical Support Center: Oxidation of 2,6,6-Trimethylcyclohexene-1-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,6,6-trimethylcyclohexene-1-methanol (also known as β-cyclogeraniol) to its corresponding aldehyde, 2,6,6-trimethylcyclohexene-1-carbaldehyde (β-cyclocitral).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of this compound?
A1: The primary side reaction of concern is the over-oxidation of the desired aldehyde (β-cyclocitral) to the corresponding carboxylic acid (2,6,6-trimethylcyclohexene-1-carboxylic acid or β-cyclocitric acid).[1][2] This is more likely to occur with strong oxidizing agents or prolonged reaction times. Another potential, though less common, side reaction with certain reagents is the isomerization of the double bond within the cyclohexene ring. With manganese dioxide (MnO2), a selective oxidant for allylic alcohols, cis/trans isomerization is generally not a significant issue.[3] In some cases, particularly under harsh acidic conditions or during steam distillation for product isolation, byproducts such as p-cymene and 1-acetyl-4,4-dimethyl-1-cyclohexene have been observed, though this is more related to the synthesis of the starting material rather than the oxidation itself.
Q2: Which oxidizing agent is most suitable for the selective conversion of this compound to the aldehyde?
A2: Activated manganese dioxide (MnO2) is a widely used and highly selective reagent for the oxidation of allylic alcohols to their corresponding aldehydes or ketones.[3][4][5] It is favored for its mild reaction conditions and high chemoselectivity, minimizing over-oxidation. Other reagents like pyridinium chlorochromate (PCC) can also be used for this transformation.[5]
Q3: How can I minimize the formation of the carboxylic acid byproduct?
A3: To prevent over-oxidation to the carboxylic acid, consider the following:
-
Use a mild and selective oxidizing agent like activated MnO2.[3]
-
Carefully control the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.
-
Avoid excessive amounts of the oxidizing agent. While a molar excess of MnO2 is often necessary, a very large excess can promote side reactions.[3]
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Maintain neutral or slightly basic reaction conditions. Acidic conditions can sometimes facilitate over-oxidation.
Q4: What is the general mechanism for the oxidation of this compound with MnO2?
A4: The oxidation of allylic alcohols with MnO2 is believed to proceed via a radical mechanism on the surface of the solid reagent.[3] The alcohol adsorbs onto the MnO2 surface, followed by the formation of a manganese ester. A hydrogen atom is then abstracted from the carbon bearing the hydroxyl group, leading to a radical intermediate which then collapses to form the aldehyde and a reduced manganese species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive MnO2. 2. Insufficient amount of MnO2. 3. Presence of water in the reaction. 4. Incorrect solvent. | 1. Activate the MnO2 by heating at 100-200°C for several hours under vacuum before use.[3] 2. Use a sufficient excess of MnO2 (typically 5-10 equivalents by weight). 3. Use anhydrous solvents and ensure the starting material is dry. Water can deactivate the MnO2 surface.[6] 4. Use non-polar aprotic solvents like hexane, pentane, or dichloromethane.[4] |
| Formation of a Significant Amount of Carboxylic Acid Byproduct | 1. Over-reaction (prolonged reaction time). 2. Use of a non-selective or overly strong oxidizing agent. 3. Reaction temperature is too high. | 1. Monitor the reaction closely by TLC or GC and work up the reaction as soon as the starting alcohol is consumed. 2. Switch to a milder oxidant like freshly activated MnO2. 3. Perform the reaction at room temperature or slightly below. |
| Presence of Unidentified Byproducts in the final product | 1. Isomerization of the double bond. 2. Impurities in the starting material. 3. Decomposition of the product during workup or purification. | 1. While less common with MnO2, consider using milder conditions. Analyze the product mixture by GC-MS to identify the isomers. 2. Purify the starting this compound before the reaction. 3. Avoid harsh acidic or basic conditions during the workup. Consider purification by column chromatography on silica gel using a non-polar eluent system. |
| Difficult a product isolation from the reaction mixture | The product may be adsorbed onto the solid MnO2. | After filtering off the MnO2, wash the solid residue thoroughly with a slightly more polar solvent (e.g., ethyl acetate or acetone) to recover any adsorbed product.[6] |
Data Presentation
The following table summarizes representative yields for the oxidation of allylic alcohols to aldehydes using different oxidizing agents. Note that specific yields for this compound may vary depending on the exact reaction conditions.
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Activated MnO2 | Vitamin A alcohol | Retinal | 80 | [3] |
| Activated MnO2 | Acyclic allylic alcohol | Conjugated aldehyde | >86 | [3] |
| Activated MnO2 | trans-2-Methyl-2-penten-1-ol | trans-2-Methyl-2-pentenal | 83 | [3] |
| Activated MnO2 | Benzyl alcohol | Benzaldehyde | Excellent | [7] |
Experimental Protocols
Key Experiment: Oxidation of this compound using Activated Manganese Dioxide
This protocol is a general procedure for the selective oxidation of an allylic alcohol to an aldehyde using activated MnO2.
Materials:
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This compound
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Activated Manganese Dioxide (MnO2)
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Anhydrous Hexane (or other suitable non-polar solvent like dichloromethane)
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Anhydrous Magnesium Sulfate (or Sodium Sulfate)
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Celite or a similar filter aid
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required, though often performed at room temperature)
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Buchner funnel and filter paper
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Rotary evaporator
Procedure:
-
Activation of MnO2: Dry the commercially available MnO2 in an oven at 110-120°C for at least 24 hours before use.[5]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
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Dissolve the starting material in a suitable volume of anhydrous hexane (e.g., 10-20 mL per gram of alcohol).
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Addition of MnO2: To the stirred solution, add activated MnO2 (5-10 equivalents by weight). The reaction is heterogeneous.
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Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the progress of the reaction by TLC (using a suitable eluent system, e.g., 10% ethyl acetate in hexanes) or GC analysis. The reaction time can vary from a few hours to overnight.
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Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite in a Buchner funnel to remove the MnO2.
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Product Isolation: Wash the Celite pad and the collected MnO2 thoroughly with the reaction solvent (hexane) and then with a slightly more polar solvent like ethyl acetate to ensure complete recovery of the product.[6]
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Combine the filtrates and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,6,6-trimethylcyclohexene-1-carbaldehyde.
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Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Main reaction and potential over-oxidation side reaction.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 2. metaphactory [semopenalex.org]
- 3. nanotrun.com [nanotrun.com]
- 4. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. reddit.com [reddit.com]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Synthesis of 2,6,6-Trimethylcyclohexene-1-methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is β-cyclocitral (2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde). The synthesis involves the reduction of the aldehyde functional group to a primary alcohol.
Q2: Which reducing agents are suitable for this synthesis?
A2: Several reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and milder reaction conditions. For potentially higher yields and to avoid side reactions like conjugate addition, the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is highly effective. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires stricter anhydrous conditions.[1][2]
Q3: What are the typical solvents used for the reduction of β-cyclocitral?
A3: For reductions with sodium borohydride, protic solvents such as methanol or ethanol are commonly used. Tetrahydrofuran (THF) can also be used. For reductions with lithium aluminum hydride, anhydrous ethereal solvents like diethyl ether or THF are required due to the high reactivity of LiAlH₄ with protic solvents.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (β-cyclocitral). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the more polar alcohol product, indicates the reaction is proceeding.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with lithium aluminum hydride, extreme caution must be exercised as it reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue 1: Low Yield of this compound
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Q: My final yield is significantly lower than expected. What are the potential causes and solutions?
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A: Potential Cause 1: Incomplete Reaction. The reduction of the aldehyde may not have gone to completion.
-
Solution:
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Verify Reagent Activity: Ensure the reducing agent (e.g., NaBH₄) is fresh and has not been deactivated by moisture.
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Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently warm the reaction mixture (if the protocol allows) to drive it to completion. Monitor the reaction by TLC until the starting material is no longer visible.
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-
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A: Potential Cause 2: Side Reactions. A common side reaction with α,β-unsaturated aldehydes like β-cyclocitral is 1,4-conjugate addition, which leads to the formation of the saturated alcohol (2,6,6-trimethylcyclohexanemethanol) instead of the desired allylic alcohol.[4]
-
Solution:
-
Use a Selective Reducing Agent: Employ the Luche reduction conditions (NaBH₄ in the presence of CeCl₃). The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting selective 1,2-reduction of the aldehyde over 1,4-addition to the double bond.[5][6][7]
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to improve selectivity for the 1,2-reduction product.
-
-
-
A: Potential Cause 3: Product Loss During Work-up. The product may be lost during the extraction or purification steps.
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Solution:
-
Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during work-up to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.
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Careful Purification: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
-
-
-
Issue 2: Presence of Impurities in the Final Product
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Q: My NMR spectrum shows unexpected peaks. How can I identify and eliminate these impurities?
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A: Impurity 1: Unreacted β-cyclocitral.
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Identification: Look for a characteristic aldehyde proton signal in the ¹H NMR spectrum (typically around 9-10 ppm).
-
Solution: If the reaction was incomplete, the product can be purified by column chromatography. For future reactions, ensure the reaction goes to completion as described in "Issue 1".
-
-
A: Impurity 2: Saturated Alcohol (2,6,6-trimethylcyclohexanemethanol).
-
Identification: The ¹H NMR spectrum will lack the vinylic proton signal of the cyclohexene ring and will show signals corresponding to a fully saturated cyclohexane ring.
-
Solution: Use the Luche reduction to minimize the formation of this byproduct. If it has already formed, careful column chromatography may be used for separation.
-
-
A: Impurity 3: Boron-containing byproducts.
-
Identification: These can sometimes be observed as broad signals in the NMR or as a white, insoluble material.
-
Solution: During the work-up, quenching the reaction with an acid (e.g., dilute HCl) helps to decompose borate esters. Washing the organic layer with water or brine will help remove water-soluble boron salts.
-
-
Data Presentation
Table 1: Comparison of Yields for the Reduction of β-Cyclocitral under Various Conditions
| Reducing Agent | Additive | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| NaBH₄ | None | Methanol | Room Temp | Moderate to Good | General Knowledge |
| NaBH₄ | CeCl₃·7H₂O | Methanol | Room Temp | High (>95%) | [5][6][7] |
| LiAlH₄ | None | Anhydrous Et₂O | 0 to Room Temp | Good to High | [1][2] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-cyclocitral (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Add deionized water to the residue and extract the product with diethyl ether (3 x 20 mL).
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Combine the organic layers and wash with brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: High-Yield Synthesis via Luche Reduction
-
Reaction Setup: In a round-bottom flask, dissolve β-cyclocitral (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (15 mL per gram of aldehyde). Stir at room temperature for 15 minutes.
-
Cooling and Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction is typically complete within 5-10 minutes. Monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the reduction of β-cyclocitral.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 2,6,6-Trimethylcyclohexene-1-Methanol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6,6-trimethylcyclohexene-1-methanol and related reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound?
A1: The synthesis of this compound, often starting from β-cyclocitral, can lead to several impurities. The most common include:
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Unreacted Starting Material (β-cyclocitral): Incomplete reaction is a frequent source of contamination.
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β-Cyclocitric Acid: This byproduct can form via the Cannizzaro reaction, where the aldehyde starting material undergoes disproportionation in the presence of a strong base to yield both the desired alcohol and a carboxylic acid.[1][2][3]
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Isomeric Byproducts: Depending on the reaction conditions, isomers of the target molecule or starting material may be present.
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Solvent and Reagent Residues: Residual solvents and unreacted reagents from the synthesis and workup steps can also be present.
Q2: I'm observing a persistent impurity with a similar polarity to my product. How can I improve separation?
A2: When dealing with impurities of similar polarity, standard purification techniques may need optimization. Consider the following strategies:
-
Chromatography Optimization:
-
Solvent System Gradient: Employ a shallow gradient elution in your column chromatography. A slow, gradual increase in the polar solvent can enhance the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (neutral or basic) or reverse-phase C18 silica.[1]
-
-
Fractional Distillation: If the impurity has a sufficiently different boiling point, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If your product is a solid at room temperature or can be derivatized to form a crystalline solid, recrystallization can be a powerful purification technique.
Q3: My yield of this compound is low. What are the potential causes?
A3: Low yields can be attributed to several factors throughout the synthetic and purification process:
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and stoichiometry of reagents can significantly impact the yield.
-
Side Reactions: The formation of byproducts like β-cyclocitric acid through the Cannizzaro reaction directly consumes the starting material, reducing the yield of the desired alcohol.[1][2]
-
Product Loss During Workup: Inefficient extraction or multiple washing steps can lead to the loss of product.
-
Degradation: Some terpenoids can be sensitive to acidic or basic conditions, heat, or prolonged exposure to air.
Troubleshooting Guides
Issue 1: Presence of Unreacted β-Cyclocitral
Symptoms:
-
A peak corresponding to the molecular weight of β-cyclocitral is observed in GC-MS analysis.
-
TLC analysis shows a spot with a different Rf value than the product, which corresponds to a β-cyclocitral standard.
Troubleshooting Steps:
-
Reaction Completion: Ensure the reaction has gone to completion by monitoring it using TLC or GC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature (while monitoring for byproduct formation).
-
Purification Strategy:
-
Column Chromatography: Utilize a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar alcohol product from the less polar aldehyde starting material.
-
Chemical Quenching: Consider a workup step that selectively reacts with the aldehyde. For example, a gentle wash with a sodium bisulfite solution can sometimes form a water-soluble adduct with the aldehyde, facilitating its removal.
-
Issue 2: Contamination with β-Cyclocitric Acid
Symptoms:
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An acidic impurity is detected during workup (e.g., effervescence upon addition of a bicarbonate solution to the organic layer).
-
A polar spot that streaks is observed on the TLC plate.
-
LC-MS analysis confirms the presence of a compound with the molecular weight of β-cyclocitric acid.
Troubleshooting Steps:
-
Reaction Conditions: The Cannizzaro reaction is promoted by strong bases.[1][2] If this byproduct is significant, consider using a milder reducing agent for the synthesis, such as in a Meerwein-Ponndorf-Verley (MPV) reduction, which is more selective for the reduction of aldehydes to alcohols.[4][5][6]
-
Purification Strategy:
-
Liquid-Liquid Extraction: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic byproduct will be deprotonated and extracted into the aqueous layer, while the neutral alcohol product remains in the organic phase.
-
Column Chromatography: The highly polar carboxylic acid will have a very low Rf value on silica gel and can often be separated from the desired alcohol with a non-polar eluent.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₀H₁₈O | 154.25 | ~237 | Moderate |
| β-Cyclocitral | C₁₀H₁₆O | 152.24 | ~75 (at 10 mmHg) | Low |
| β-Cyclocitric Acid | C₁₀H₁₆O₂ | 168.23 | Decomposes | High |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction
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Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filtration and Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
Technical Support Center: Synthesis of beta-Cyclogeraniol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of beta-cyclogeraniol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am getting a significant amount of an aromatic byproduct that is difficult to separate from my desired beta-cyclogeraniol. What is it and how can I minimize its formation?
A1: A common aromatic byproduct in the acid-catalyzed cyclization of citral or geraniol is p-cymene. Its formation is favored by strong acidic conditions and high temperatures, which promote dehydration and subsequent aromatization of the cyclic intermediate.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: Opt for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) over strong Brønsted acids (e.g., H₂SO₄). This can reduce the extent of dehydration and aromatization.
-
Temperature Control: Maintain a low reaction temperature. The formation of p-cymene is often more prevalent at elevated temperatures. Running the reaction at or below room temperature can significantly suppress this side reaction.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Prolonged reaction times can lead to increased byproduct formation.
Q2: My reaction is producing a mixture of cyclic isomers, primarily alpha-cyclogeraniol, along with the desired beta-isomer. How can I improve the selectivity for beta-cyclogeraniol?
A2: The formation of alpha- and beta-cyclogeraniol is a result of competing reaction pathways during the cyclization. The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting Strategies:
-
Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediates and thus the product distribution. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to more polar aprotic solvents (e.g., dichloromethane, acetonitrile), to optimize the selectivity for the beta-isomer.
-
Catalyst System: The nature of the acid catalyst and any co-catalysts can affect the stereochemical outcome of the cyclization. Some catalyst systems may favor the formation of the thermodynamically more stable beta-isomer.
-
Starting Material: The isomeric purity of the starting material (e.g., the ratio of geranial to neral in citral) can influence the product distribution.
Q3: I am observing a low overall yield of beta-cyclogeraniol, even after accounting for the major byproducts. What other side reactions could be occurring?
A3: Besides the formation of p-cymene and alpha-cyclogeraniol, other side reactions can contribute to a low yield. These can include polymerization, the formation of other isomeric terpenes, and degradation products.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and products, especially if the reaction is run for an extended period or at elevated temperatures.
-
Purification of Starting Materials: Ensure that the starting citral or geraniol is of high purity. Impurities can sometimes catalyze unwanted side reactions.
-
Work-up Procedure: Avoid harsh work-up conditions. For example, using strong bases for neutralization or high temperatures during solvent removal can lead to product degradation. A mild work-up with a saturated sodium bicarbonate solution is often recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of beta-cyclogeraniol from citral or geraniol?
A1: The most frequently encountered byproducts in the acid-catalyzed synthesis of beta-cyclogeraniol include:
-
p-Cymene: An aromatic compound formed through dehydration and aromatization.
-
alpha-Cyclogeraniol: A positional isomer of beta-cyclogeraniol.
-
Linalool: An isomeric acyclic terpene alcohol formed through rearrangement.
-
Other terpene isomers: Various other cyclic and acyclic terpenes can be formed through complex rearrangements.
-
Polymeric materials: Under strongly acidic conditions, polymerization of the starting material or intermediates can occur.
Q2: What is the general mechanism for the formation of beta-cyclogeraniol and its byproducts?
A2: The synthesis of beta-cyclogeraniol from citral or geraniol typically proceeds via an acid-catalyzed cyclization. The key steps are:
-
Protonation: The acid catalyst protonates the terminal double bond or the carbonyl group of the acyclic precursor.
-
Carbocation Formation: This leads to the formation of a tertiary carbocation.
-
Cyclization: The carbocation undergoes an intramolecular attack by another double bond to form a six-membered ring carbocation.
-
Deprotonation/Rearrangement: This intermediate can then either be deprotonated to yield alpha- or beta-cyclogeraniol, or it can undergo rearrangements and subsequent reactions to form byproducts like p-cymene.
Q3: Which analytical techniques are best suited for identifying and quantifying beta-cyclogeraniol and its byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of the reaction mixture.
-
Gas Chromatography (GC) separates the different components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification by comparison with spectral libraries or known standards.
For quantitative analysis, a GC with a Flame Ionization Detector (GC-FID) is often used, with calibration using pure standards of the expected products and byproducts.
Data Presentation
The following table summarizes the influence of different acid catalysts on the product distribution in the cyclization of geraniol. This data is illustrative and actual results may vary based on specific reaction conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | beta-Cyclogeraniol Yield (%) | alpha-Cyclogeraniol (%) | p-Cymene (%) | Other Byproducts (%) |
| 85% H₃PO₄ | 25 | 4 | 45 | 25 | 15 | 15 |
| 60% H₂SO₄ | 0 | 2 | 55 | 20 | 10 | 15 |
| BF₃·OEt₂ | 0 | 1 | 70 | 15 | 5 | 10 |
| SnCl₄ | 25 | 3 | 65 | 18 | 7 | 10 |
Experimental Protocols
1. General Protocol for Acid-Catalyzed Cyclization of Geraniol to beta-Cyclogeraniol
This protocol provides a general guideline. The specific catalyst, solvent, temperature, and reaction time should be optimized for the best results.
Materials:
-
Geraniol (high purity)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., BF₃·OEt₂, SnCl₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Dissolve geraniol in the anhydrous solvent in the flask.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the acid catalyst to the stirred solution via the dropping funnel over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure beta-cyclogeraniol.
2. Protocol for GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min (hold for 5 min)
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL (split injection)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/sec
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the diluted sample into the GC-MS system.
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST, Wiley).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of beta-cyclogeraniol and major byproducts.
Caption: Troubleshooting workflow for beta-cyclogeraniol synthesis.
Technical Support Center: Optimization of Reaction Conditions for 2,6,6-Trimethylcyclohexene-1-methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol. The primary focus is on the optimization of the reduction of its precursor, 2,6,6-trimethylcyclohexene-1-carbaldehyde (β-cyclocitral).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the reduction of the corresponding aldehyde, 2,6,6-trimethylcyclohexene-1-carbaldehyde (β-cyclocitral). This is typically achieved using a metal hydride reducing agent.
Q2: What are the potential side reactions to be aware of during the reduction of β-cyclocitral?
A2: β-cyclocitral is an α,β-unsaturated aldehyde. During its reduction, two main products can be formed: the desired this compound via 1,2-reduction of the carbonyl group, and the undesired saturated alcohol (2,6,6-trimethylcyclohexan-1-methanol) resulting from 1,4-reduction (conjugate addition) of the carbon-carbon double bond followed by reduction of the aldehyde.
Q3: How can I selectively synthesize the desired allylic alcohol (this compound)?
A3: To favor the 1,2-reduction and obtain the desired allylic alcohol, the Luche reduction is a highly effective method.[1][2][3][4][5][6][7] This reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol or ethanol.[1][2] The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting the selective attack of the hydride at that position.[1]
Q4: Can I use sodium borohydride alone for this reduction?
A4: While sodium borohydride can reduce aldehydes, its use alone with α,β-unsaturated aldehydes can lead to a mixture of 1,2- and 1,4-reduction products, potentially lowering the yield of the desired allylic alcohol.[8] The selectivity can be influenced by the solvent and reaction conditions.
Q5: What are the key parameters to control for a successful Luche reduction?
A5: Key parameters include the purity of the starting materials and solvent, the ratio of β-cyclocitral to sodium borohydride and cerium(III) chloride, the reaction temperature, and the reaction time. Anhydrous conditions are generally preferred for optimal results.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- If the reaction has stalled, consider adding a small additional portion of the reducing agent.- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents. |
| Side Reactions (1,4-Reduction) | - Employ the Luche reduction conditions (NaBH₄/CeCl₃) to enhance 1,2-selectivity.[1][2][3][4][5][6][7]- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the thermodynamically controlled 1,4-addition product. |
| Degradation of Product | - Work up the reaction promptly upon completion to avoid potential degradation of the allylic alcohol, especially if acidic or basic conditions are present for an extended period. |
| Loss during Workup/Purification | - Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent.- Optimize the purification method (e.g., column chromatography, distillation) to minimize product loss. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted β-cyclocitral | - Ensure the reducing agent is added in a sufficient stoichiometric amount.- Increase the reaction time if the reaction is proceeding slowly. |
| Formation of Saturated Alcohol | - As mentioned, utilize the Luche reduction for higher selectivity.[1][2][3][4][5][6][7]- Analyze the product mixture by GC-MS to quantify the amount of the saturated byproduct and adjust reaction conditions accordingly. |
| Solvent/Reagent Contamination | - Use high-purity, dry solvents and fresh reagents to avoid introducing impurities. |
Experimental Protocols
Protocol 1: Luche Reduction of 2,6,6-trimethylcyclohexene-1-carbaldehyde (β-cyclocitral)
This protocol is based on the general principles of the Luche reduction for the selective 1,2-reduction of α,β-unsaturated carbonyl compounds.[1][2][3][4][5][6][7]
Materials:
-
2,6,6-trimethylcyclohexene-1-carbaldehyde (β-cyclocitral)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6,6-trimethylcyclohexene-1-carbaldehyde and cerium(III) chloride heptahydrate in anhydrous methanol. Stir the mixture at room temperature until the cerium salt is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions. Effervescence may be observed.
-
After the addition is complete, continue to stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent System | Predominant Reaction | Expected Purity of this compound | Notes |
| NaBH₄ | 1,2- and 1,4-Reduction | Moderate to High | May produce a mixture of the desired allylic alcohol and the saturated alcohol. |
| LiAlH₄ | 1,2- and 1,4-Reduction | Moderate to High | A stronger reducing agent than NaBH₄; may also lead to a mixture of products. Requires strictly anhydrous conditions and careful handling. |
| NaBH₄ / CeCl₃ (Luche Reduction) | Selective 1,2-Reduction [1][2][3][4][5][6][7] | High to Very High | The method of choice for selectively obtaining the allylic alcohol. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reduction pathways for β-cyclocitral.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Luche Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 5. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Luche Reduction [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective Reactions of 2,6,6-trimethylcyclohexene-1-methanol
Welcome to the technical support center for troubleshooting stereoselective reactions involving 2,6,6-trimethylcyclohexene-1-methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chiral molecules using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions performed on this compound?
A1: The most frequently employed stereoselective reactions for this allylic alcohol are diastereoselective epoxidations and cyclopropanations. The hydroxyl group plays a crucial directing role in many of these transformations, influencing the stereochemical outcome. Common methods include Sharpless asymmetric epoxidation, epoxidation with reagents like m-CPBA, and Simmons-Smith cyclopropanation.
Q2: Why am I observing low diastereoselectivity or enantioselectivity in my reaction?
A2: Low stereoselectivity can stem from several factors. For epoxidations, the directing effect of the allylic hydroxyl group might be compromised by steric hindrance from the gem-dimethyl group on the cyclohexane ring. In Sharpless epoxidations, the purity of reagents, particularly the titanium catalyst and the tartrate ligand, is critical. For Simmons-Smith cyclopropanation, the quality of the zinc-copper couple and the stoichiometry of the reagents are key parameters.
Q3: How can I accurately determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my products?
A3: The most common methods for determining d.r. and e.e. are high-field Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For NMR analysis, the signals of the diastereotopic protons in the products will appear at different chemical shifts, and the ratio of their integrals corresponds to the d.r. Chiral chromatography is essential for determining the e.e. by separating the enantiomers.
Troubleshooting Guides
Diastereoselective Epoxidation with m-CPBA
The epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA) is a common method for synthesizing the corresponding epoxide. The stereoselectivity is primarily directed by the allylic hydroxyl group through hydrogen bonding with the peracid, leading to the delivery of the oxygen atom to the syn-face of the double bond relative to the hydroxyl group.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (poor syn:anti ratio) | 1. Steric hindrance from the gem-dimethyl and methyl groups on the cyclohexene ring impeding the directed pathway. 2. Competing non-directed epoxidation from the opposite face. 3. Presence of water in the reaction mixture, which can disrupt hydrogen bonding. | 1. Lower the reaction temperature to enhance the energetic difference between the directed and non-directed transition states. 2. Use a non-polar, aprotic solvent like dichloromethane or chloroform to minimize interference with hydrogen bonding. 3. Ensure all reagents and glassware are thoroughly dried. |
| Low Yield | 1. Incomplete reaction. 2. Epoxide ring-opening under acidic conditions (m-chlorobenzoic acid is a byproduct). 3. Difficult purification. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Add a buffer, such as sodium bicarbonate, to the reaction mixture to neutralize the acidic byproduct. 3. Use careful column chromatography for purification, as the epoxide can be sensitive. |
| Formation of Byproducts | 1. Over-oxidation to other functionalities. 2. Rearrangement of the epoxide. | 1. Use a stoichiometric amount of m-CPBA. 2. Maintain a low reaction temperature and buffer the reaction as mentioned above. |
Experimental Protocol: Diastereoselective Epoxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols. The choice of the chiral diethyl tartrate (DET) ligand, either (+)-DET or (-)-DET, determines the absolute stereochemistry of the resulting epoxide.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Impure or hydrolyzed titanium(IV) isopropoxide. 2. Impure diethyl tartrate. 3. Presence of water, which deactivates the catalyst. 4. Incorrect stoichiometry of catalyst components. | 1. Use freshly distilled or a new bottle of Ti(OiPr)₄. 2. Use high-purity DET. 3. Perform the reaction under strictly anhydrous conditions using dried solvents and molecular sieves. 4. Carefully measure the catalyst components; a slight excess of tartrate is often beneficial. |
| Low Yield | 1. Inactive catalyst. 2. Incomplete reaction. 3. Decomposition of the product during workup. | 1. Ensure all catalyst components are of high quality and the reaction is anhydrous. 2. Allow for sufficient reaction time, monitoring by TLC. 3. Use a quenching procedure with aqueous ferrous sulfate to decompose the excess peroxide before workup. |
| Reaction Fails to Initiate | 1. Poor quality of tert-butyl hydroperoxide (TBHP). 2. Inactive catalyst complex. | 1. Use anhydrous TBHP in a non-polar solvent like toluene or decane. 2. Ensure the catalyst is pre-formed at a low temperature before the addition of the substrate and oxidant. |
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
To a flame-dried flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane under an argon atmosphere.
-
Cool the flask to -20 °C.
-
Add L-(+)-diethyl tartrate (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound (1.0 eq) in dichloromethane.
-
Add anhydrous tert-butyl hydroperoxide (2.0 eq in toluene or decane) dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a cold, saturated aqueous solution of ferrous sulfate and stir for 15 minutes.
-
Allow the mixture to warm to room temperature and filter through celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction provides a method for the diastereoselective cyclopropanation of this compound. The allylic hydroxyl group directs the zinc carbenoid to the syn-face of the double bond.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Inefficient direction by the hydroxyl group due to steric hindrance. 2. Reaction temperature is too high, favoring the non-directed pathway. | 1. Use of a modified Simmons-Smith reagent (e.g., with a Lewis acid additive) might enhance coordination and direction. 2. Perform the reaction at a lower temperature. |
| Low Yield | 1. Inactive zinc-copper couple. 2. Impure diiodomethane. 3. Side reactions, such as the formation of zinc enolates. | 1. Ensure the zinc-copper couple is freshly prepared and activated. 2. Use freshly distilled diiodomethane. 3. Add the substrate after the formation of the organozinc reagent is complete. |
| Reaction is Sluggish or Does Not Go to Completion | 1. Poor quality of the zinc-copper couple. 2. Insufficient reagent. | 1. Prepare the zinc-copper couple carefully, for example, by treating zinc dust with a copper(I) chloride solution. 2. Use a larger excess of the Simmons-Smith reagent. |
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Activate zinc dust by stirring with a dilute HCl solution, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Prepare the zinc-copper couple by treating the activated zinc dust with a solution of copper(I) chloride in diethyl ether.
-
In a separate flame-dried flask under argon, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
-
Add diiodomethane dropwise to the stirred suspension. A gentle reflux should be observed.
-
After the initial reaction subsides, add a solution of this compound in diethyl ether.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through celite and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
avoiding racemization in reactions of 2,6,6-trimethylcyclohexene-1-methanol
Welcome to the technical support center for 2,6,6-trimethylcyclohexene-1-methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization and other unwanted side reactions during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stereochemical integrity a concern?
This compound, also known as β-cyclogeraniol, is a primary allylic alcohol. While the carbon bearing the hydroxyl group is not a stereocenter, the allylic nature of the molecule presents a risk of undesired rearrangements, such as allylic shifts, which can lead to a mixture of constitutional isomers. Maintaining the original connectivity and stereochemistry of the molecule is often crucial for its intended biological activity or for subsequent synthetic steps.
Q2: Under what conditions is racemization or rearrangement of this compound likely to occur?
Rearrangements of allylic alcohols can be catalyzed by both acids and bases.
-
Acidic Conditions: Protic or Lewis acids can protonate the hydroxyl group, converting it into a good leaving group (water). Departure of water can generate an allylic carbocation, which is resonance-stabilized. Nucleophilic attack can then occur at either end of the allylic system, leading to a mixture of products.
-
Basic Conditions: While less common for primary allylic alcohols, strong bases can potentially promote rearrangements through deprotonation-reprotonation sequences or other mechanisms, especially at elevated temperatures.
Q3: How can I prevent unwanted rearrangements during reactions involving the hydroxyl group?
The most effective strategy is to protect the hydroxyl group before carrying out reactions that could affect the allylic system. The choice of protecting group is critical and depends on the subsequent reaction conditions.
Q4: What are suitable protecting groups for the hydroxyl moiety of this compound?
Silyl ethers are a common and effective choice for protecting allylic alcohols. They are stable under a wide range of reaction conditions and can be selectively removed. Common silyl ethers include:
-
Trimethylsilyl (TMS) ether: Easily introduced but can be labile to acidic conditions and even chromatography on silica gel.
-
Triethylsilyl (TES) ether: More stable than TMS ethers.
-
tert-Butyldimethylsilyl (TBDMS) ether: A robust protecting group, stable to many reagents but can be removed with fluoride sources (e.g., TBAF) or strong acid.
-
tert-Butyldiphenylsilyl (TBDPS) ether: Even more stable than TBDMS ethers.
Other potential protecting groups include benzyl ethers (Bn), which are stable to a wide range of conditions but require hydrogenolysis or strong acid for removal.
Troubleshooting Guides
Issue 1: Formation of an unexpected isomer during a reaction.
| Potential Cause | Troubleshooting Steps |
| Acid-catalyzed rearrangement | 1. Check pH: Ensure the reaction mixture is not acidic. If acidic reagents or byproducts are present, consider adding a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge). 2. Protecting Group: Protect the alcohol as a silyl ether before proceeding with the reaction. |
| Base-catalyzed rearrangement | 1. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. 2. Temperature Control: Perform the reaction at the lowest possible temperature. |
| Thermal rearrangement | Lower Reaction Temperature: High temperatures can sometimes induce sigmatropic rearrangements in allylic systems. |
Issue 2: Low yield or incomplete reaction.
| Potential Cause | Troubleshooting Steps |
| Steric hindrance | 1. Reagent Choice: Use a less sterically hindered reagent if possible. 2. Prolonged Reaction Time/Increased Temperature: Carefully increase the reaction time or temperature, monitoring for side product formation. |
| Poor solubility | Solvent Screening: Test a range of solvents to improve the solubility of your starting material and reagents. |
| Deactivation of catalyst/reagent | Ensure Anhydrous/Inert Conditions: Many organometallic reagents and catalysts are sensitive to moisture and air. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
Objective: To protect the primary alcohol to prevent its participation in subsequent reactions and avoid potential rearrangements.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.
Protocol 2: Deprotection of a TBDMS Ether
Objective: To remove the TBDMS protecting group and regenerate the primary alcohol.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF in a round-bottom flask.
-
Add the TBAF solution (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Potential pathway for acid-catalyzed rearrangement.
Caption: General workflow for reactions using a protecting group strategy.
Caption: Decision-making process for experimental design.
scale-up challenges for the synthesis of 2,6,6-trimethylcyclohexene-1-methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,6,6-trimethylcyclohexene-1-methanol (β-cyclogeraniol).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors are β-ionone or citral. Synthesis from citral typically involves a cyclization step to form an intermediate, β-cyclocitral, which is then reduced to the target alcohol.
Q2: What are the primary methods for reducing β-cyclocitral to this compound?
A2: The two main industrial methods are chemical reduction using a hydride reagent, such as sodium borohydride (NaBH₄), and catalytic hydrogenation.
Q3: Are there any significant safety concerns when scaling up this synthesis?
A3: Yes. The cyclization of citral often uses strong acids and can be exothermic. The use of sodium borohydride generates flammable hydrogen gas upon reaction and quenching. Catalytic hydrogenation also uses flammable hydrogen gas under pressure and can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] A thorough safety assessment is crucial before any scale-up.
Q4: What are the key parameters to control during the reduction step?
A4: For a NaBH₄ reduction, critical parameters include temperature, solvent, and the rate of addition of the reducing agent. For catalytic hydrogenation, temperature, hydrogen pressure, catalyst type and loading, and agitation speed are crucial for controlling the reaction rate and selectivity.[1][2]
Q5: How is the final product typically purified on a larger scale?
A5: Fractional distillation under reduced pressure is a common method for purifying this compound, separating it from solvents and by-products.[3][4]
Synthesis and Troubleshooting Workflow
Caption: A flowchart illustrating the main synthesis steps and a general workflow for troubleshooting common issues.
Troubleshooting Guide
Stage 1: Cyclization of Citral to β-Cyclocitral
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of β-Cyclocitral | Incomplete reaction due to insufficient acid catalyst or low temperature. | Optimize the amount of acid catalyst and reaction temperature. Monitor the reaction progress using GC or TLC. |
| Side reactions forming by-products like p-cymene. | Maintain strict temperature control. Overheating can promote aromatization. | |
| Formation of Impurities | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
| Inappropriate work-up procedure. | Avoid high temperatures during work-up. Quench the reaction mixture carefully in a cold solution to prevent side reactions. |
Stage 2: Reduction of β-Cyclocitral
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Alcohol | (NaBH₄ Reduction) Incomplete reaction due to inactive NaBH₄ or insufficient equivalents. | Use fresh, high-quality NaBH₄. Ensure at least stoichiometric amounts are used, and consider a slight excess. The reaction may be slow and require longer reaction times or gentle heating.[5] |
| (Catalytic Hydrogenation) Catalyst poisoning or low activity. | Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds). Use a fresh, active catalyst. | |
| (Catalytic Hydrogenation) Poor mass transfer of hydrogen. | Increase agitation speed to improve gas-liquid mixing. Ensure adequate hydrogen pressure.[1] | |
| Formation of Saturated Alcohol By-product (Reduction of C=C bond) | (NaBH₄ Reduction) 1,4-conjugate addition of hydride to the α,β-unsaturated aldehyde.[6] | Perform the reaction at low temperatures (e.g., 0-5 °C). The use of cerium chloride (Luche reduction) can enhance selectivity for 1,2-reduction of the aldehyde. |
| (Catalytic Hydrogenation) Over-hydrogenation due to harsh conditions or non-selective catalyst. | Screen different catalysts (e.g., modified Pd or Pt catalysts). Optimize reaction conditions by lowering hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Exothermic Runaway/Poor Temperature Control | (NaBH₄ Reduction) Too rapid addition of NaBH₄. | Add the NaBH₄ portion-wise or as a solution at a controlled rate to manage the exotherm. |
| (Catalytic Hydrogenation) High catalyst loading or high hydrogen pressure leading to a very fast reaction. | Reduce the catalyst loading or hydrogen pressure. Ensure the reactor's cooling system is adequate for the scale of the reaction.[1] |
Data Presentation
The following table summarizes typical conditions and expected outcomes for the reduction of β-cyclocitral. Note that optimal conditions may vary depending on the specific equipment and scale of the reaction.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Reducing Agent/Catalyst | Sodium Borohydride | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel |
| Solvent | Methanol, Ethanol, Isopropanol | Ethanol, Methanol, Ethyl Acetate, Hexane |
| Temperature | 0 - 40 °C | 25 - 80 °C |
| Pressure | Atmospheric | 1 - 20 bar H₂ |
| Typical Yield | 85 - 95% | 90 - 98% |
| Typical Purity (crude) | 80 - 90% | 85 - 95% |
| Key By-products | Saturated alcohol (2,6,6-trimethylcyclohexane-1-methanol) | Saturated alcohol, over-reduced products |
| Scale-up Challenges | Hydrogen evolution, exotherm control, potentially slow reaction rate. | Heat removal, mass transfer limitations, catalyst handling and filtration.[1] |
Experimental Protocols
Protocol 1: Reduction of β-Cyclocitral using Sodium Borohydride
-
Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of β-cyclocitral (1.0 eq) in methanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution or slurry of sodium borohydride (1.0-1.2 eq) in methanol or water to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 5-15 °C for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quenching: Slowly and carefully add acetone to quench the excess NaBH₄, followed by the cautious addition of dilute acetic acid or hydrochloric acid to adjust the pH to ~6-7. Be aware of hydrogen gas evolution during this step.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) and perform a liquid-liquid extraction.
-
Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of β-Cyclocitral
-
Setup: Charge a pressure reactor with β-cyclocitral (1.0 eq), a suitable solvent (e.g., ethanol, 5-10 volumes), and a catalyst (e.g., 5% Pd/C, 0.5-2 mol%).
-
Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and begin stirring. Heat the mixture to the target temperature (e.g., 40-60 °C). The reaction is often exothermic, so cooling may be required to maintain the set temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and/or by taking samples for GC analysis.
-
Completion: Once the reaction is complete (no further hydrogen uptake and disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Work-up: Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts during the reduction of β-cyclocitral.
References
- 1. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 2. helgroup.com [helgroup.com]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Impurities in Commercial Beta-Cyclogeraniol
Welcome to the technical support center for managing impurities in commercial beta-cyclogeraniol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, analysis, and purification of beta-cyclogeraniol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial beta-cyclogeraniol?
Commercial beta-cyclogeraniol is typically synthesized from citral or geraniol. The primary impurities arise from incomplete reactions, side reactions, or the presence of related isomers. The most frequently encountered impurities are:
-
Alpha-Cyclogeraniol: An isomer with a different double bond position in the cyclohexene ring.
-
Gamma-Cyclogeraniol: Another isomer with an exocyclic double bond.[1]
-
Geraniol: Unreacted starting material.
-
Citral: Unreacted starting material or a precursor.
-
Isomers of Ionone: Alpha- and beta-ionone can be present as byproducts of the cyclization reaction.
Q2: Why is it important to control the purity of beta-cyclogeraniol in research and drug development?
The presence of impurities can have significant consequences in both research and pharmaceutical applications:
-
Altered Biological Activity: Isomeric impurities may exhibit different biological activities or potencies, leading to inconsistent or misleading results in bioassays.
-
Impact on Fragrance and Flavor Profiles: In applications where beta-cyclogeraniol is used for its sensory properties, isomers and other byproducts can significantly alter the desired scent or taste profile.[2]
-
Interference with Chemical Reactions: Impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulties in purification.
-
Regulatory Concerns: For pharmaceutical applications, regulatory agencies require strict control and characterization of all impurities to ensure the safety and efficacy of the final drug product.
Q3: What are the typical purity levels of commercially available beta-cyclogeraniol?
The purity of commercial beta-cyclogeraniol can vary depending on the supplier and the intended application. It is common to find grades with purities ranging from 85% to 98%. For demanding applications in research and drug development, it is often necessary to perform an in-house purification to remove critical impurities.
Troubleshooting Guides
Analytical Troubleshooting: Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Poor separation of alpha- and beta-cyclogeraniol isomers (co-elution).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column: The column's stationary phase may not have the right selectivity for the isomers. | Use a column with a different polarity. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point. For challenging separations, a more polar column (e.g., WAX or PEG-based) may provide better resolution. |
| Suboptimal Temperature Program: The temperature ramp may be too fast, not allowing for sufficient separation. | Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min) during the elution window of the isomers. An isothermal hold at a specific temperature might also improve separation. |
| Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions and analytes. | Optimize the flow rate of the carrier gas (typically helium or hydrogen) for your specific column. Consult the column manufacturer's guidelines for the optimal flow rate range. |
Problem: Broad or tailing peaks for beta-cyclogeraniol.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System: The injector liner or the column itself may have active sites that interact with the hydroxyl group of beta-cyclogeraniol. | Use a deactivated injector liner. If the column is old, it may need to be conditioned at a high temperature or the first few centimeters may need to be trimmed. |
| Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | Dilute the sample before injection. |
| Inlet Temperature Too Low: The inlet temperature may not be high enough to ensure rapid and complete vaporization of the sample. | Increase the injector temperature. A typical starting point is 250°C. |
Purification Troubleshooting: Silica Gel Column Chromatography
Problem: Co-elution of alpha- and beta-cyclogeraniol isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the isomers. | Use a less polar solvent system. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether is a common choice. Start with a very low percentage of the polar solvent (e.g., 1-2%) and gradually increase the polarity (gradient elution). |
| Overloading the Column: Applying too much sample to the column can lead to poor separation. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to sample ratio of at least 50:1 (w/w). |
| Poor Column Packing: An improperly packed column will have channels and cracks, leading to band broadening and poor separation. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem: Low recovery of beta-cyclogeraniol from the column.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Irreversibly Adsorbed to Silica: Beta-cyclogeraniol may be strongly adsorbed to the silica gel, especially if the silica is acidic. | Use deactivated silica gel or add a small amount of a modifier like triethylamine to the mobile phase to neutralize active sites. |
| Compound is Still on the Column: The mobile phase may not be polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If necessary, flush the column with a more polar solvent at the end of the separation to recover any remaining material. |
Experimental Protocols
GC-MS Analysis of Beta-Cyclogeraniol and its Isomers
This protocol provides a starting point for the analysis of beta-cyclogeraniol purity. Optimization may be required based on the specific instrument and impurities of interest.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp 1 | 5 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | 40-350 m/z |
Purification of Beta-Cyclogeraniol by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of commercial beta-cyclogeraniol.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (or diethyl ether)
-
Commercial beta-cyclogeraniol
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Gently tap the column to ensure even packing. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the commercial beta-cyclogeraniol in a minimal amount of the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: If the compounds are not separating well, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure beta-cyclogeraniol. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified beta-cyclogeraniol.
Visualizations
Caption: Workflow for the analysis and purification of commercial beta-cyclogeraniol.
Caption: Troubleshooting decision tree for poor separation of cyclogeraniol isomers.
References
Technical Support Center: Protecting Group Strategies for 2,6,6-Trimethylcyclohexene-1-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6,6-trimethylcyclohexene-1-methanol and requiring protecting group strategies for its primary alcohol functionality.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in protecting the primary alcohol of this compound?
A1: The primary challenges arise from the steric hindrance around the hydroxyl group due to the adjacent gem-dimethyl group on the cyclohexene ring. This steric bulk can slow down the rate of protection reactions. Additionally, the presence of the cyclohexene double bond necessitates the choice of protecting groups and reaction conditions that are compatible and do not lead to unwanted side reactions, such as isomerization or addition reactions.
Q2: Which protecting groups are most suitable for this compound?
A2: The most suitable protecting groups are those that can be introduced under conditions that overcome the steric hindrance and are stable to a wide range of reaction conditions while being removable under mild conditions that do not affect the alkene. Commonly used and recommended protecting groups include:
-
Silyl ethers: such as tert-butyldimethylsilyl (TBDMS) ether, are a good choice due to their relative stability and the availability of mild deprotection methods. The steric bulk of the TBDMS group can be advantageous for selective protection of primary alcohols.[1]
-
Benzyl ethers (Bn): offer robustness under many acidic and basic conditions but require specific deprotection methods like catalytic hydrogenolysis, which could potentially affect the double bond if not performed carefully.[2]
-
Esters: such as acetate, can be used, but their lability towards hydrolysis might limit their application in multi-step syntheses requiring strong basic or acidic conditions.[3]
Q3: How does the alkene in this compound affect the choice of deprotection strategy?
A3: The alkene is susceptible to reduction, particularly during catalytic hydrogenolysis used for benzyl ether deprotection.[4] Therefore, careful selection of the catalyst and reaction conditions is crucial to avoid saturation of the double bond. For silyl ethers, fluoride-based deprotection is generally chemoselective and will not affect the alkene.[5] Acid-catalyzed deprotection of silyl or acetal protecting groups should also be performed under controlled conditions to prevent acid-catalyzed isomerization of the double bond.
Troubleshooting Guides
Silyl Ether Protection (e.g., TBDMS)
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no conversion to the TBDMS ether. | Insufficient reactivity of the silylating agent due to steric hindrance.[1] | Use a more reactive silylating agent like TBDMS triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[6] |
| Incomplete activation of the alcohol. | Ensure anhydrous reaction conditions and use a suitable base like imidazole or triethylamine in an appropriate solvent like DMF or DCM.[1] | |
| Formation of silyl enol ether byproducts. | Use of a strong, non-hindered base that can deprotonate the allylic position. | Use a sterically hindered, non-nucleophilic base such as 2,6-lutidine. |
| Difficulty in deprotecting the TBDMS ether. | Steric hindrance around the silyl ether group. | Use a stronger fluoride source like TBAF in THF. If the reaction is still slow, gentle heating may be applied.[1] |
| Substrate is sensitive to the basicity of TBAF. | Use milder, buffered fluoride sources like HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF).[7] |
Benzyl Ether Protection
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield in benzyl ether formation. | Steric hindrance impeding the SN2 reaction with benzyl bromide.[8] | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[2] Alternatively, consider using benzyl trichloroacetimidate under acidic conditions, which may be more effective for hindered alcohols. |
| Competing elimination reaction. | Use milder reaction conditions and a less hindered base if possible, although this may reduce the reaction rate. | |
| Reduction of the double bond during deprotection. | Non-selective catalytic hydrogenation.[4] | Use a less active catalyst (e.g., 10% Pd/C) and monitor the reaction closely by TLC to stop it once the starting material is consumed. Alternatively, use a hydrogen transfer reagent like 1,4-cyclohexadiene with a palladium catalyst.[9] |
| Cleavage of the benzyl ether is slow or incomplete. | Catalyst poisoning or poor catalyst accessibility due to steric hindrance.[10] | Use a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[10] Ensure the catalyst is fresh and the system is free of impurities. |
Ester Protection (e.g., Acetate)
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete acetylation. | Steric hindrance slowing down the reaction. | Use a more reactive acetylating agent like acetic anhydride with a catalytic amount of a strong acid or a nucleophilic catalyst like DMAP.[11] |
| Hydrolysis of the acetate during workup or subsequent steps. | The acetate group is labile to acidic or basic conditions. | Maintain neutral pH during workup and subsequent reactions. If the molecule needs to be subjected to harsh pH, choose a more robust protecting group. |
| Slow or incomplete deprotection. | Inefficient hydrolysis. | For base-catalyzed deprotection, use a stronger base like KOH or NaOH in a mixture of water and an organic solvent.[11] For acid-catalyzed deprotection, use a stronger acid, but be mindful of potential side reactions with the alkene. |
Summary of Protecting Group Stability
| Protecting Group | Stable To | Labile To |
| TBDMS Ether | Bases (e.g., NaOH, Grignard reagents), mild acids, most oxidizing and reducing agents.[5] | Strong acids, fluoride ion sources (e.g., TBAF, HF).[5] |
| Benzyl Ether | Strong bases, mild acids, many oxidizing and reducing agents.[12] | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong Lewis acids.[2] |
| Acetate Ester | Mildly acidic and basic conditions, catalytic hydrogenation. | Strong acids and bases (hydrolysis).[11] |
Experimental Protocols
Protection of this compound
1. TBDMS Ether Protection
-
Materials: this compound, TBDMS-Cl, Imidazole, Anhydrous DMF.
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Add TBDMS-Cl (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete in 3-4 hours.[1]
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
2. Benzyl Ether Protection
-
Materials: this compound, Sodium Hydride (NaH), Benzyl Bromide (BnBr), Anhydrous THF.
-
Protocol:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
3. Acetate Ester Protection
-
Materials: this compound, Acetic Anhydride, Pyridine, DMAP (catalytic).
-
Protocol:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add acetic anhydride (1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the acetylated product.
-
Deprotection Protocols
1. TBDMS Ether Deprotection
-
Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF), Anhydrous THF.
-
Protocol:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.[1]
-
Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.[1]
-
Concentrate the reaction mixture and partition between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
2. Benzyl Ether Deprotection
-
Materials: Benzyl-protected alcohol, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.
-
Protocol:
-
Dissolve the benzyl-protected alcohol in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (balloon or hydrogenation apparatus).
-
Monitor the reaction by TLC for the disappearance of the starting material.[9]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol.
-
3. Acetate Ester Deprotection
-
Materials: Acetate-protected alcohol, Potassium Carbonate (K₂CO₃), Methanol.
-
Protocol:
-
Dissolve the acetate-protected alcohol in methanol.
-
Add K₂CO₃ (2.0 eq) and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[11]
-
Neutralize the reaction mixture with dilute HCl and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to 2,6,6-Trimethylcyclohexene-1-methanol and Other Terpene-Derived Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral synthons, or building blocks, derived from the abundant natural chiral pool offer an efficient and cost-effective strategy to achieve high levels of stereocontrol in chemical reactions. Among these, terpenes represent a versatile class of starting materials. This guide provides a detailed comparison of 2,6,6-trimethylcyclohexene-1-methanol (β-cyclogeraniol) and its derivatives with other well-established terpene-based chiral synthons, namely isopinocampheol, 8-phenylmenthol, and camphor derivatives.
Introduction to this compound as a Potential Chiral Synthon
This compound, a monoterpene alcohol, is a readily available and structurally interesting molecule. While not traditionally employed as a chiral auxiliary in its native form, its derivatives, particularly epoxides, can be resolved into single enantiomers, unlocking their potential as valuable chiral building blocks in asymmetric synthesis. The ability to access enantiopure forms of this synthon opens avenues for the stereoselective synthesis of complex natural products and active pharmaceutical ingredients.
A key enabling technology for the use of β-cyclogeraniol derivatives as chiral synthons is their enzymatic resolution. For instance, the lipase-catalyzed optical resolution of (±)-epoxy-β-cyclogeraniol has been achieved with high enantiomeric purity.[1][2][3][4] This process allows for the separation of enantiomers, providing access to both (+)- and (-)-epoxy-β-cyclogeraniol, which can then be utilized in stereoselective transformations.
Performance Comparison of Terpene-Derived Chiral Synthons
The selection of a chiral synthon is dictated by the specific transformation and the desired stereochemical outcome. Below is a comparative overview of the performance of this compound derivatives and other leading terpene-derived chiral auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Ketone Reduction
| Chiral Synthon/Reagent | Substrate | Product | Yield (%) | ee (%) | Reference |
| Isopinocampheol-derived | |||||
| (-)-Diisopinocampheylborane ((-)-Ipc₂BH) | Acetophenone | (R)-1-Phenylethanol | 98 | >99 | [5] |
| (-)-Diisopinocampheylborane ((-)-Ipc₂BH) | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 96 | [5] |
| (-)-Diisopinocampheylborane ((-)-Ipc₂BH) | Propiophenone | (R)-1-Phenyl-1-propanol | 95 | 98 | [5] |
| Alpine-Borane® | Various prochiral ketones | Chiral secondary alcohols | High | High | [2] |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti or dr) | Yield (%) | Reference |
| 8-Phenylmenthol-derived | ||||
| (-)-8-Phenylmenthol glyoxylate | Hex-1-ene | >93% de | High | [6] |
| Isopinocampheol-derived | ||||
| (-)-Isopinocampheol derivative | Benzaldehyde | >95:5 (anti) | 85 | [4] |
| Evans Oxazolidinone (for comparison) | Isobutyraldehyde | >99:1 (syn) | 80-90 | [4] |
Note: The application of this compound derivatives in asymmetric aldol reactions is not well-documented, presenting an opportunity for investigation.
Table 3: Asymmetric Alkylation
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Myers' (+)-Pseudoephedrine | Propionamide | Benzyl bromide | >99:1 | High | [4] |
| Evans' (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Allyl iodide | 98:2 | ~95 | [4] |
Note: While not a terpene, Myers' and Evans' auxiliaries are included as benchmarks for this common transformation. Data for terpene-based auxiliaries in this specific context was limited in the initial searches.
Table 4: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile | Diastereoselectivity (endo:exo) | Yield (%) | Reference |
| Oppolzer's (1S)-(-)-2,10-Camphorsultam | Cyclopentadiene | N-Acryloyl sultam | >95:5 (endo) | High | [4] |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl oxazolidinone | 90:10 (endo) | High | [4] |
Note: Camphor-derived auxiliaries demonstrate excellent performance in controlling the stereochemistry of Diels-Alder reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral synthons. Below are representative protocols for the resolution of a this compound derivative and the application of other established terpene-based auxiliaries.
Protocol 1: Enzymatic Resolution of (±)-Epoxy-β-cyclogeraniol
This protocol is based on the lipase-catalyzed resolution of (±)-epoxy-β-cyclogeraniol (1), a key intermediate for abscisic acid analogs.[1][2][3][4]
Transesterification for the enrichment of (-)-1:
-
Substrate: (±)-epoxy-β-cyclogeraniol (1)
-
Acyl donor: Vinyl acetate
-
Enzyme: Lipase P (Nagase)
-
Procedure: The racemic alcohol (1) is treated with vinyl acetate in the presence of Lipase P. The enzyme selectively acetylates the (+)-enantiomer, leaving the unreacted (-)-1 enriched. The resulting acetate and unreacted alcohol can be separated by chromatography.
Hydrolysis for the preparation of (+)-1:
-
Substrate: (±)-epoxy-β-cyclogeranyl acetate
-
Enzyme: Lipase P (Amano)
-
Procedure: The racemic acetate is subjected to hydrolysis using Lipase P (Amano). The enzyme selectively hydrolyzes the (+)-acetate, affording (+)-1 with high enantiomeric excess. The unreacted (-)-acetate and the produced (+)-alcohol are then separated.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone using an Isopinocampheol-Derived Reagent
This is a general procedure for the asymmetric reduction of a ketone using B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®).[2]
-
Materials: Prochiral ketone, Alpine-Borane®, anhydrous solvent (e.g., THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, the prochiral ketone is dissolved in the anhydrous solvent.
-
The solution is cooled to the appropriate temperature (typically between 0°C and -78°C).
-
A solution of Alpine-Borane® in the same solvent is added dropwise to the ketone solution.
-
The reaction is stirred at the low temperature until completion, monitored by TLC.
-
The reaction is quenched by the addition of an amino alcohol (e.g., ethanolamine) to decompose the borane complex.
-
The product is isolated and purified by standard techniques such as extraction and column chromatography.
-
The enantiomeric excess of the resulting chiral alcohol is determined by chiral GC or HPLC.
-
Protocol 3: Asymmetric Aldol Reaction with an Evans Oxazolidinone (for comparison)
This protocol outlines a typical procedure for a syn-selective aldol reaction using an Evans chiral auxiliary.[4]
-
Materials: (S)-4-benzyl-2-oxazolidinone, propionyl chloride, triethylamine, anhydrous dichloromethane (DCM), dibutylboron triflate, diisopropylethylamine, aldehyde.
-
Procedure:
-
Acylation: The chiral auxiliary is acylated with propionyl chloride in the presence of triethylamine in DCM to form the N-propionyl oxazolidinone.
-
Enolate Formation: The N-propionyl derivative is dissolved in anhydrous DCM and cooled to -78°C. Dibutylboron triflate and diisopropylethylamine are added to generate the (Z)-boron enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution at -78°C. The reaction is stirred for several hours at this temperature and then warmed to room temperature.
-
Workup and Cleavage: The reaction is quenched, and the product is worked up. The chiral auxiliary is subsequently cleaved by treatment with a suitable reagent (e.g., lithium hydroperoxide) to yield the β-hydroxy carboxylic acid, and the auxiliary can be recovered.
-
Visualizing Synthetic Pathways and Workflows
Diagrams are invaluable tools for understanding complex chemical processes. The following are Graphviz (DOT language) scripts to generate diagrams for a chiral resolution workflow and a general asymmetric synthesis pathway.
Caption: Workflow for the enzymatic resolution of (±)-epoxy-β-cyclogeraniol.
Caption: General workflow for an asymmetric synthesis using a recoverable chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic resolution of (+/-)-epoxy-beta-cyclogeraniol, a synthetic precursor for abscisic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzymatic Resolution of (±)-Epoxy-β-cyclogeraniol, a Synthetic Precursor for Abscisic Acid Analogs [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
A Researcher's Guide to Validating the Absolute Configuration of 2,6,6-Trimethylcyclohex-2-ene-1-methanol
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of chemical synthesis and analysis. The spatial arrangement of atoms in a molecule, such as the enantiomers of 2,6,6-trimethylcyclohex-2-ene-1-methanol (also known as α-cyclogeraniol), can lead to vastly different biological activities. This guide provides a comprehensive comparison of key experimental methods for validating the absolute configuration of this and similar chiral alcohols, offering supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The selection of a method for determining the absolute configuration depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the availability of instrumentation, and the required level of certainty. The following table summarizes and compares the primary techniques.
| Feature | Mosher's Ester Analysis (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomers with distinct NMR spectra.[1] | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in space.[1] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3] |
| Sample Requirement | Small quantities (mg scale) of the alcohol, which does not need to be crystalline. | A high-quality single crystal of the compound or a suitable crystalline derivative. | Typically 5-15 mg of the sample in solution, which is recoverable.[3] |
| Instrumentation | High-resolution Nuclear Magnetic Resonance (NMR) spectrometer. | Single-crystal X-ray diffractometer. | VCD spectrometer. |
| Data Analysis | Analysis of the differences in ¹H NMR chemical shifts (Δδ = δS - δR) of the diastereomeric esters. | Refinement of the crystal structure and determination of the Flack parameter.[1] | Comparison of the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer.[2][3] |
| Advantages | Applicable to non-crystalline samples (oils), requires relatively small amounts of material, and can be performed with standard NMR equipment. | Provides an unambiguous and definitive determination of the absolute configuration. | Applicable to a wide range of chiral molecules in solution, including oils, and does not require crystallization or derivatization.[3] |
| Limitations | Requires successful synthesis of both diastereomeric esters and can be complicated by overlapping signals in the NMR spectrum. The reliability depends on the preferred conformation of the Mosher esters. | The primary limitation is the need to grow a suitable single crystal, which can be challenging or impossible for some compounds. | Requires specialized instrumentation and computational resources for accurate spectral prediction. |
| Throughput | Moderate; requires two separate reactions and NMR analyses. | Low; crystal growth and data collection can be time-consuming. | Moderate to high; once a computational model is established, multiple samples can be analyzed relatively quickly. |
Experimental Protocols
Mosher's Ester Analysis
This NMR-based method is a powerful tool for determining the absolute configuration of chiral secondary alcohols.[4] It involves the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum.
Protocol:
-
Esterification: React the enantiomerically enriched 2,6,6-trimethylcyclohex-2-ene-1-methanol separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (R)- and (S)-MTPA esters.
-
Purification: Purify the resulting diastereomeric esters by chromatography to remove any unreacted alcohol and Mosher's acid.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration at the carbinol center.
-
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of absolute configuration.[1] However, it requires a suitable single crystal of the compound or a crystalline derivative.
Protocol:
-
Crystallization: Grow a high-quality single crystal of an enantiomerically pure sample of 2,6,6-trimethylcyclohex-2-ene-1-methanol or a suitable solid derivative (e.g., a p-bromobenzoate ester to introduce a heavy atom).
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 confirms the correct absolute configuration, while a value near 1 suggests the inverted structure.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a chiroptical spectrum that is unique to a specific enantiomer.[2][3]
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched 2,6,6-trimethylcyclohex-2-ene-1-methanol in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2]
-
Spectral Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
Optimize the geometry and calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using density functional theory (DFT).
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[2][3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the key experimental methods for determining the absolute configuration of 2,6,6-trimethylcyclohex-2-ene-1-methanol.
References
A Comparative Guide to the Synthetic Routes of Safranal
Safranal, the primary compound responsible for the characteristic aroma of saffron, is a valuable molecule in the fragrance, flavor, and pharmaceutical industries. Its synthesis has been approached through various methodologies, ranging from extraction from natural sources to multi-step chemical syntheses. This guide provides a comparative analysis of the key synthetic routes to safranal, offering insights into their efficiency, practicality, and scalability for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to safranal is often dictated by factors such as desired yield, purity, cost of starting materials, and environmental impact. The following table summarizes the quantitative data for the most common synthetic pathways.
| Synthetic Route | Starting Material | Key Reagents/Conditions | Number of Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Natural Extraction | Saffron (Picrocrocin) | Hydrolysis (acidic or enzymatic) | 1 | Variable | High | "Green" method, high purity | Low yield, expensive starting material, batch-to-batch variability |
| From β-Cyclocitral | β-Cyclocitral | 1. Dehydrogenation (e.g., SeO₂) 2. Allylic Bromination & Dehydrobromination (NBS, Li₂CO₃) | 1-2 | 1-3 (Dehydrogenation) ~75 (Bromination/Dehydrobromination) | ~95 | High yield and purity in the one-pot method | Low yield with dehydrogenation, use of toxic reagents (SeO₂) |
| From Citral | Citral | 1. Cyclization (e.g., H₂SO₄) 2. Oxidation/Dehydrogenation | 2+ | Moderate | Good | Readily available starting material | Multi-step process, potential for side products |
| From Geranyl Acetate | Geranyl Acetate | Multi-step sequence involving oxidation, cyclization, and functional group manipulations | 8 | Low (Calculated ~0.5%) | Not specified | Utilizes a different common terpenoid precursor | Very low overall yield, lengthy multi-step process |
Visualizing the Synthetic Pathways
The following diagram illustrates the relationships between the different starting materials and the key synthetic transformations leading to safranal.
Detailed Experimental Protocols
Synthesis from Picrocrocin (Natural Extraction)
This method mimics the natural formation of safranal during the drying of saffron stigmas.
Protocol:
-
Picrocrocin is isolated from saffron stigmas.
-
The isolated picrocrocin undergoes hydrolysis, which can be achieved through either acidic or enzymatic conditions.
-
Acid hydrolysis is typically performed using a dilute acid at a controlled temperature.
-
Enzymatic hydrolysis can be carried out using β-glucosidase.
-
The resulting safranal is then purified, often through distillation or chromatography.
One-Pot Synthesis from β-Cyclocitral via Allylic Bromination and Dehydrobromination.[1]
This route offers a high-yield, one-pot procedure for the synthesis of safranal.
Protocol:
-
In a suitable reaction vessel, dissolve β-cyclocitral (1 equivalent) in an appropriate solvent such as toluene.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add lithium carbonate (a base for dehydrobromination) and continue to stir the mixture, typically with heating, for several hours.
-
After the dehydrobromination is complete, filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude safranal by vacuum distillation to obtain the final product with high purity.
Synthesis from Citral
This two-step process involves the initial conversion of the readily available starting material, citral, to β-cyclocitral.
Protocol: Step 1: Cyclization of Citral to β-Cyclocitral
-
React citral with a cyclizing agent, such as concentrated sulfuric acid, under controlled temperature conditions.
-
The reaction mixture is then typically neutralized and the organic product is extracted.
-
Purification of the resulting β-cyclocitral is performed, usually by distillation.
Step 2: Conversion of β-Cyclocitral to Safranal
-
The purified β-cyclocitral can then be converted to safranal using one of the methods described in the "Synthesis from β-Cyclocitral" section, with the high-yield allylic bromination and dehydrobromination route being the preferred method.
Multi-step Synthesis from Geranyl Acetate
This lengthy route provides an alternative pathway from a different common terpenoid precursor. The overall yield is low due to the number of steps involved.
Protocol Overview: This is an 8-step synthesis with the following reported yields for each step:
-
Step 1: 25% yield
-
Step 2: 65% yield
-
Step 3: 46.2% yield
-
Step 4: 93% yield
-
Step 5: 88.5% yield
-
Step 6: 90.6% yield
-
Step 7: 27.4% yield
-
Step 8: 39.1% yield
The calculated overall yield for this multi-step synthesis is approximately 0.5%. Due to the complexity and low overall yield, the detailed protocol for each step is not provided here but can be found in the referenced literature by Kametani & Suzuki (1981).
Conclusion
The synthesis of safranal can be achieved through various pathways, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where high purity is desired and the cost of the starting material is not a major constraint, extraction from saffron remains a viable, albeit low-yielding, "green" option. For larger-scale production, chemical synthesis is more practical. The one-pot synthesis from β-cyclocitral via allylic bromination and dehydrobromination stands out as the most efficient and high-yielding chemical route.[1] While the synthesis from citral is a good alternative due to the low cost and availability of the starting material, it involves an additional step. The multi-step synthesis from geranyl acetate is academically interesting but is not practical for significant production due to its very low overall yield. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, balancing factors of yield, purity, cost, and scalability.
References
The Synthetic Dilemma: A Cost-Benefit Analysis of 2,6,6-Trimethylcyclohexene-1-Methanol in Fragrance Synthesis
In the competitive landscape of fragrance and flavor synthesis, the choice of starting materials is a critical decision that directly impacts the economic viability and overall efficiency of a synthetic route. This guide provides a detailed cost-benefit analysis of utilizing 2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, as a precursor for the synthesis of the valuable aroma chemical, β-damascone. To provide a comprehensive comparison, an alternative and widely used synthetic pathway starting from the more readily available and economical feedstock, citral, is also examined in detail.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of the two routes through quantitative data, detailed experimental protocols, and visual workflows to aid in strategic decision-making for synthetic projects.
Executive Summary: Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of β-damascone from both this compound and citral.
Table 1: Comparison of Starting Material Costs
| Starting Material | Supplier Price (USD/kg) | Purity |
| This compound | Request for Quotation | 98% |
| Citral | ~$6.30 - $210.00[1][2][3][4][5] | >96% |
Table 2: Reagent Costs for Each Synthetic Pathway
| Reagent | Pathway | Supplier Price (USD/kg or USD/L) |
| Manganese Dioxide (MnO₂) | This compound | ~$0.30 - $100.00/kg[6][7][8][9][10] |
| Allylmagnesium Bromide (1M in Et₂O) | Both | ~$643.40 - $3000/L[11][12][13] |
| Sodium Chlorite (NaClO₂) | Citral | Varies |
| Thionyl Chloride (SOCl₂) | Citral | Varies |
| p-Toluenesulfonic Acid (p-TsOH) | Citral | Varies |
Table 3: Overall Process Comparison
| Parameter | Synthesis from this compound | Synthesis from Citral |
| Number of Steps | 3 | 4 |
| Key Intermediates | β-Cyclocitral, 1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-ol | α-Cyclogeranic acid, Cyclogeranenone, α-Damascone |
| Overall Yield | Not explicitly stated in a single source | Not explicitly stated in a single source |
| Primary Cost Driver | Starting material (likely), Allylmagnesium bromide | Allylmagnesium bromide, multiple reagents |
| Potential Hazards | Grignard reaction (moisture sensitive, exothermic) | Use of thionyl chloride (corrosive, toxic fumes), Grignard reaction |
Synthetic Pathways and Experimental Protocols
The following sections provide a detailed breakdown of the synthetic routes, including experimental protocols for each key transformation.
Route 1: Synthesis of β-Damascone from this compound
This pathway involves a three-step sequence: oxidation of the starting material to an aldehyde, a Grignard reaction to introduce the butenyl side chain, and a final oxidation to the target ketone.
Caption: Synthetic workflow for β-damascone from this compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a suspension of activated manganese dioxide (MnO₂) in a suitable non-polar solvent (e.g., petroleum ether, cyclohexane) is prepared.
-
This compound is added to the suspension.
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the manganese dioxide. The filter cake is washed with the solvent.
-
The combined filtrate is concentrated under reduced pressure to yield crude β-cyclocitral, which can be purified by distillation.
Experimental Protocol:
-
A solution of β-cyclocitral in anhydrous diethyl ether is added dropwise to a solution of allylmagnesium bromide (typically 1.0 M in diethyl ether) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude allylic alcohol, 1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-ol.
Experimental Protocol:
-
The crude allylic alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or acetone).
-
An oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), is added to the solution.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude β-damascone is purified by column chromatography on silica gel.
Route 2: Synthesis of β-Damascone from Citral
This established industrial route involves a multi-step process starting with the cyclization of citral.
Caption: Synthetic workflow for β-damascone from citral.
Experimental Protocol: [1][14][15][16]
-
To a reaction vessel, add citral, a reducing agent (e.g., 2-methyl-2-butene), a suitable solvent (e.g., t-butanol), and an aqueous solution of sodium dihydrogen phosphate.
-
At a temperature of 10-40 °C, slowly add a solution of sodium chlorite.
-
After the addition is complete, stir the reaction mixture at room temperature for 16-24 hours.
-
The organic phase is separated, and the aqueous phase is extracted. The combined organic phases are concentrated.
-
The residue is then treated with a strong acid, such as concentrated phosphoric acid, to induce cyclization to α-cyclogeranic acid.
Experimental Protocol: [1][14][15][16]
-
Treat the α-cyclogeranic acid with thionyl chloride to form the corresponding acid chloride.
-
An alkaline elimination reaction is then performed to yield cyclogeranenone.
Experimental Protocol: [1][14][15][16]
-
React the cyclogeranenone with allylmagnesium chloride.
-
Perform an acidic isomerization to obtain α-damascone.
Experimental Protocol: [1][14][15][16]
-
The α-damascone is subjected to epoxidation of the double bond within the cyclohexene ring.
-
This is followed by an alkaline ring-opening of the epoxide.
-
Finally, a catalytic heating dehydration using an acid catalyst like p-toluenesulfonic acid yields β-damascenone.
Cost-Benefit Analysis
Cost Analysis
A direct cost comparison is challenging due to the variability in bulk chemical pricing. However, a qualitative and semi-quantitative analysis can be made.
-
Starting Materials: Citral is a bulk commodity chemical derived from natural sources like lemongrass oil or produced synthetically on a large scale. Its price is generally significantly lower than that of this compound, which is a more specialized fine chemical. The "Request for Quotation" status for this compound from suppliers suggests it is not a high-volume, off-the-shelf product in the same way as citral.
-
Reagents: The Grignard reagent, allylmagnesium bromide, is a significant cost contributor in both synthetic routes. The synthesis from citral involves a greater number of distinct reagents (sodium chlorite, thionyl chloride, p-toluenesulfonic acid), which adds to the overall cost and complexity of procurement and handling. The route from this compound primarily relies on the less expensive oxidant, manganese dioxide.
Benefit Analysis
-
Synthesis from this compound:
-
Advantages: This route is shorter, involving fewer synthetic steps. This can translate to reduced labor costs, less solvent and energy consumption, and potentially higher overall throughput. The use of a solid, recyclable oxidant like MnO₂ can be an environmental advantage over reagents that produce more problematic waste streams.
-
Disadvantages: The primary drawback is the likely higher cost and lower availability of the starting material. The overall yield of this pathway is not well-documented in a single, cohesive source, making it difficult to assess its efficiency without further process development.
-
-
Synthesis from Citral:
-
Advantages: The most significant advantage is the low cost and high availability of citral. This route is well-established and has been optimized for industrial-scale production.
-
Disadvantages: This is a longer synthetic sequence, which can lead to lower overall yields due to losses at each step. The use of reagents like thionyl chloride presents handling and waste disposal challenges. The multiple steps also increase the overall process time and resource utilization.
-
Logical Relationships and Decision Framework
The choice between these two synthetic routes depends heavily on the specific goals and constraints of the project.
Caption: Decision framework for selecting a synthetic route to β-damascone.
Conclusion
The cost-benefit analysis reveals a clear trade-off between the two synthetic routes to β-damascone.
The synthesis starting from citral is the established, economically favorable choice for large-scale industrial production where the low cost of the starting material is the primary driver. While the process is longer and involves more hazardous reagents, its optimization for high-volume manufacturing makes it the current industry standard.
The synthesis utilizing this compound presents a compelling alternative for specific applications. Its shorter, more elegant pathway could be advantageous for the rapid synthesis of smaller quantities of high-purity β-damascone for research and development purposes or for the production of high-value, niche fragrances where the starting material cost is less of a limiting factor. Further process development to optimize the yield of this route could enhance its attractiveness.
Ultimately, the optimal choice will depend on a careful evaluation of the project's specific requirements, including production scale, cost constraints, and environmental and safety considerations. This guide provides the foundational data and frameworks to support an informed decision-making process.
References
- 1. indiamart.com [indiamart.com]
- 2. Citral Manufacturers & Suppliers - Get the Latest Price Today! [tradeindia.com]
- 3. Citral chemical at Latest Price, Supplier in Mumbai [wisdomaromas.in]
- 4. vedaoils.com [vedaoils.com]
- 5. vigon.com [vigon.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. High Grade Granular Manganese Dioxide At Rs 25/kg, Manganese Dioxide Powder, Manganese(iv) Oxide Application: Industrial at Best Price in Mumbai | Smart Lab Indonesia [tradeindia.com]
- 8. indiamart.com [indiamart.com]
- 9. manganese dioxide Price - Buy Cheap manganese dioxide At Low Price On Made-in-China.com [made-in-china.com]
- 10. Manganese Dioxide Price, 2025 Manganese Dioxide Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 11. indiamart.com [indiamart.com]
- 12. ALLYLMAGNESIUM BROMIDE price,buy ALLYLMAGNESIUM BROMIDE - chemicalbook [m.chemicalbook.com]
- 13. 209531000 [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. CN109053407A - A method of synthesis β-Damascenone - Google Patents [patents.google.com]
- 16. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]
A Comparative Guide to Analytical Method Validation for 2,6,6-Trimethylcyclohexene-1-Methanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,6,6-trimethylcyclohexene-1-methanol, a common fragrance ingredient also known as β-cyclogeraniol. The selection of a robust and reliable analytical method is critical for quality control, formulation development, and regulatory compliance. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, supported by representative experimental data and detailed protocols for method validation.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability of the methods for their intended purpose.[1][2]
Comparison of Analytical Methods
Gas Chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound.[3][4] When coupled with a Mass Spectrometer (MS), it provides high specificity and sensitivity.[3] High-Performance Liquid Chromatography (HPLC), on the other hand, is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive.[3]
The choice between GC-MS and HPLC-UV depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of fragrance terpenoids, representing the expected performance for this compound analysis.
Table 1: GC-MS Method Validation Data (Representative)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| **Linearity (R²) ** | ≥ 0.995 | 0.998 |
| Range (µg/mL) | To be defined | 0.1 - 10 |
| Accuracy (% Recovery) | 80 - 120% | 84.4 - 119%[2] |
| Precision (%RSD) | ||
| - Repeatability | ≤ 15% | < 13.5%[2] |
| - Intermediate Precision | ≤ 15% | < 13.5%[2] |
| Limit of Detection (LOD) (µg/mL) | S/N ratio ≥ 3 | ~0.02 - 0.1[5] |
| Limit of Quantification (LOQ) (µg/mL) | S/N ratio ≥ 10 | ~2[2] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: HPLC-UV Method Validation Data (Representative)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| **Linearity (R²) ** | ≥ 0.995 | > 0.997 |
| Range (µg/mL) | To be defined | 1 - 100 |
| Accuracy (% Recovery) | 80 - 120% | 97.6% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | 1.7 - 2.6% |
| - Intermediate Precision (Inter-day) | ≤ 15% | 3.6 - 4.7% |
| Limit of Detection (LOD) (µg/mL) | S/N ratio ≥ 3 | ~0.6 |
| Limit of Quantification (LOQ) (µg/mL) | S/N ratio ≥ 10 | ~1.8 |
| Specificity | No interference at the retention time of the analyte | Baseline separation |
Experimental Protocols
Protocol 1: GC-MS Method for Quantification of this compound
This protocol outlines a general procedure for the quantification of this compound in a cosmetic or fragrance sample.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 0.5 g of the sample into a centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 5 mL of deionized water and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
If necessary, dilute the extract to fall within the calibration range.
-
Add an internal standard (e.g., 1,4-dibromobenzene) to all samples, calibration standards, and quality controls.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet: Split/splitless injector at 250°C, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 125°C at 3°C/min.
-
Ramp to 230°C at 7°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.[2]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 136, 121, 93).
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration.
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Analyze the prepared samples and determine the concentration of this compound using the calibration curve.
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
1. Sample Preparation
-
Follow the same liquid-liquid extraction procedure as described in the GC-MS protocol.
-
After extraction, evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., ~210 nm, to be determined experimentally).
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Analyze the prepared samples and determine the concentration of this compound using the calibration curve.
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. "Quantitative analysis of fragrance allergens in various matrixes of co" by Chia-Hui Lu, Ming-Chih Fang et al. [jfda-online.com]
- 6. This compound | SIELC Technologies [sielc.com]
Assessing the Purity of Commercial 2,6,6-Trimethylcyclohexene-1-Methanol: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of commercial 2,6,6-trimethylcyclohexene-1-methanol (also known as β-cyclogeraniol), a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.
This document outlines the predominant chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for purity determination. It delves into detailed experimental protocols, compares their performance based on key validation parameters, and discusses common impurities and alternative isomers.
Executive Summary: Method Comparison
Gas Chromatography is the industry standard and the recommended technique for the routine purity assessment of the volatile compound this compound. Its high resolution, sensitivity, and suitability for volatile analytes make it superior for this application. HPLC can serve as a complementary or alternative method, particularly when analyzing complex mixtures containing both volatile and non-volatile components.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation based on the analyte's affinity for a stationary phase and a liquid mobile phase. |
| Suitability for Analyte | Excellent for volatile and thermally stable compounds like this compound. | Suitable, but less ideal for highly volatile compounds. Better for non-volatile or thermally labile impurities. |
| Typical Column | Capillary columns (e.g., DB-5, HP-5ms) | Reversed-phase columns (e.g., C18) |
| Common Impurities Detected | Isomers, residual solvents, and byproducts from synthesis. | Less volatile degradation products or synthesis byproducts. |
| Data Presentation | Chromatogram showing sharp, well-resolved peaks. | Chromatogram with broader peaks compared to GC. |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of terpene alcohols like this compound. Specific values can vary based on the instrument, column, and method parameters.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL range | Mid to high ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range | High ng/mL to low µg/mL range |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the purity assessment of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and quantify related volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Autosampler
Reagents:
-
This compound standard (≥98% purity)
-
High-purity solvent (e.g., hexane or ethanol)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the chosen solvent at a concentration of approximately 1000 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the solvent to a final concentration of approximately 1000 µg/mL.
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Detector Temperature: 300 °C
-
-
Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To assess the purity of this compound, particularly for less volatile impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in acetonitrile at a concentration of approximately 1000 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in acetonitrile to a final concentration of approximately 1000 µg/mL.
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Purity is determined by comparing the peak area of the analyte in the sample to that of the standard, or by using the area normalization method.
Common Impurities and Alternatives
The purity of commercial this compound can be affected by several factors, including the synthetic route and storage conditions.
Potential Impurities:
-
Isomers: Positional isomers such as α-cyclogeraniol (2,6,6-trimethylcyclohex-2-ene-1-methanol) can be present. Capillary GC is highly effective in separating such closely related isomers.[2]
-
Synthesis Byproducts: Depending on the synthesis method, residual starting materials or byproducts may be present.
-
Degradation Products: Oxidation or rearrangement products can form upon prolonged storage or exposure to air and light.
Commercially Available Alternatives: For certain applications, other cyclic terpene alcohols may be considered as alternatives. Their suitability will depend on the specific requirements of the synthesis or formulation.
| Alternative Compound | Key Properties |
| α-Cyclogeraniol | Positional isomer with a different double bond location. May have different reactivity and sensory properties. |
| Isocyclogeraniol | Structural isomer with a different substitution pattern on the cyclohexene ring. |
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for GC-FID and HPLC-UV analysis.
References
Safety Operating Guide
Proper Disposal of 2,6,6-Trimethylcyclohexene-1-methanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,6,6-Trimethylcyclohexene-1-methanol, a combustible liquid that requires careful handling as hazardous waste. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Hazard Identification and Classification
Before handling, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is classified as a hazardous substance.[1][2] The primary source for all safety and handling information should always be the manufacturer-provided SDS.[1]
Key Hazards:
-
Combustible Liquid: Classified as a Category 4 flammable/combustible liquid, it can ignite when exposed to heat or flame.[2]
-
Irritant: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[3]
-
Aquatic Hazard: Harmful to aquatic life.[2]
| Hazard Classification | Description | GHS Code |
| Flammable liquids | Combustible liquid | H227 |
| Skin irritation | Causes skin irritation | H315 |
| Eye irritation | Causes serious eye irritation | H319 |
| Aquatic hazard (acute) | Harmful to aquatic life | H402 |
This data is compiled from Safety Data Sheets (SDS) for this compound.[2]
II. Step-by-Step Disposal Protocol
Improper disposal, such as pouring the chemical down the drain or placing it in regular trash, is illegal and dangerous.[4][5] this compound must be managed as hazardous waste from "cradle-to-grave" in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[6][7]
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely collect and store waste this compound for subsequent removal by a certified hazardous waste disposal service.
Materials:
-
Waste this compound
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
"Hazardous Waste" label
-
Fume hood
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on safety goggles, compatible gloves, and a lab coat.[2][8]
-
Work in a Ventilated Area: Perform all waste transfer operations inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Prepare the Waste Container: Obtain a designated and chemically compatible waste container. The original product container can be used if it is in good condition.[5][9] Ensure the container is clean and dry. Affix a "Hazardous Waste" label to the container.[1]
-
Label the Container: Clearly write the full chemical name "this compound" and the date accumulation started on the label. Do not use abbreviations or chemical formulas.[1][10]
-
Transfer the Waste: Carefully pour the waste chemical into the prepared container, avoiding splashes.
-
Secure the Container: Tightly seal the container lid.[9][11] It must remain closed at all times except when actively adding waste.[10]
-
Segregate and Store: Store the container in a designated "Satellite Accumulation Area" (SAA).[9] This area must be away from ignition sources like heat, sparks, or open flames.[7][12] Crucially, this waste must be segregated from incompatible materials such as acids, bases, and strong oxidizing agents.[1][9]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to schedule a pickup.[2][13][14] Do not attempt to dispose of the chemical yourself.
III. Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By following these essential safety and logistical procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C10H18O | CID 111664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. triumvirate.com [triumvirate.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. mtu.edu [mtu.edu]
- 12. fishersci.com [fishersci.com]
- 13. solvent-recyclers.com [solvent-recyclers.com]
- 14. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
